4-Bromo-2,5-difluorophenylboronic acid
Description
Properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBIJRFCSHAOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106676-82-7 | |
| Record name | 4-Bromo-2,5-difluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2,5-difluorophenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,5-difluorophenylboronic acid
For researchers, scientists, and professionals in drug development, this compound is a valuable building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a precursor for introducing the 4-bromo-2,5-difluorophenyl moiety into complex molecules. This structural motif is of interest in medicinal chemistry due to the influence of fluorine atoms on the physicochemical and pharmacological properties of a molecule, including metabolic stability and binding affinity.
This technical guide provides a detailed protocol for the synthesis of this compound. The described method is based on the formation of an organolithium intermediate from a readily available starting material, followed by borylation and subsequent workup.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process. The first step involves a lithium-halogen exchange reaction with 1,4-dibromo-2,5-difluorobenzene to selectively form an organolithium intermediate. This intermediate is then reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.
Experimental Protocols
The following protocol is adapted from established procedures for the synthesis of analogous arylboronic acids. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are crucial for the success of this reaction.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 1,4-Dibromo-2,5-difluorobenzene | C₆H₂Br₂F₂ | 271.89 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 |
| Hexane (anhydrous) | C₆H₁₄ | 86.18 |
| Hydrochloric acid (HCl) | HCl | 36.46 |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 |
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of the Organolithium Intermediate
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.
-
Allow the flask to cool to room temperature under nitrogen.
-
To the flask, add 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) and anhydrous diethyl ether (90 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (27.0 mL of a 1.39 M solution in hexanes, 0.0375 mol) to the stirred solution over approximately 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting yellow suspension at -78 °C for 2 hours.
Step 2: Borylation and Workup
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of triisopropyl borate (e.g., 8.6 mL, 0.0375 mol) in anhydrous diethyl ether.
-
Cool the triisopropyl borate solution to -78 °C.
-
Transfer the cold organolithium suspension from Step 1 to the cold triisopropyl borate solution via cannula, while maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a 1 M aqueous solution of hydrochloric acid (500 mL) at 0 °C until the solution is acidic.
-
Extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and then with a saturated aqueous solution of sodium bicarbonate (3 x 200 mL).
-
The aqueous bicarbonate extracts are then combined, washed with methylene chloride (3 x 100 mL), and acidified with hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 200 mL).
-
The combined organic extracts are washed with water (2 x 200 mL) and dried over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to yield this compound as a solid.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, or by column chromatography on silica gel.
Quantitative Data
| Parameter | Expected Value | Notes |
| Theoretical Yield | ~8.9 g | Based on 100% conversion of 1,4-dibromo-2,5-difluorobenzene. |
| Expected Yield | 70-85% | Yields can vary based on reaction conditions and purity of reagents. |
| Purity | >95% | After purification. |
| Appearance | Pale yellow solid |
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to 4-Bromo-2,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Bromo-2,5-difluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and bromine substituents.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available in publicly accessible literature. However, key identifiers and properties have been compiled below. For comparative context, data for structurally related compounds is also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄BBrF₂O₂ |
| Molecular Weight | 236.81 g/mol |
| CAS Number | 1106676-82-7[1] |
| Appearance | Powder[1] |
| Purity | ≥98% (by HPLC)[1] |
| Storage | Store in a cool, dry place[1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Data not available |
| Solubility | Data not available |
Table 2: Physicochemical Properties of Related Compounds for Comparison
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa |
| 4-Bromo-2,5-difluorophenol | 51-53[2] | 210.2 (Predicted)[2] | 7.16 (Predicted)[2] |
| 4-Bromophenylboronic acid | 284-288[3][4] | - | - |
| 4-Fluorophenylboronic acid | 262-265[5] | - | - |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and commonly employed method involves the formation of a Grignard or organolithium reagent from a suitably substituted precursor, followed by quenching with a borate ester and subsequent acidic workup. A general protocol adapted from the synthesis of analogous fluorinated phenylboronic acids is presented below.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar boronic acids, such as the synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene[6].
Materials:
-
1,4-Dibromo-2,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Organolithium Reagent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene and anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.
-
Borylation: In a separate flame-dried flask under nitrogen, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous diethyl ether and cool to -78 °C. Transfer the prepared organolithium reagent to the cold borate solution via cannula, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous HCl until the solution is acidic (pH ~2). Extract the aqueous layer with ethyl acetate (3 times). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthetic pathway for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will likely appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.
-
¹³C NMR: Aromatic carbons are expected between 100-165 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants[7][8].
-
¹⁹F NMR: Two distinct signals are anticipated for the two non-equivalent fluorine atoms, likely in the range of -100 to -140 ppm[7][9].
-
¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid[7][10][11].
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic bands for O-H stretching of the boronic acid group (broad band around 3200-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region).
Applications in Research and Development
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent scaffolds in many biologically active molecules, including pharmaceuticals and agrochemicals[12][13]. The presence of both fluorine and bromine atoms on the phenyl ring allows for sequential and site-selective cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and this compound, adapted from procedures for similar fluorinated boronic acids[14][15][16].
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, with water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Degassing: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
The strategic incorporation of the 4-bromo-2,5-difluorophenyl moiety can significantly impact the biological activity of the resulting molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization. This makes this compound a valuable tool in the development of novel therapeutics, particularly in areas such as oncology and neuroscience[17][18].
References
- 1. 4-BROMO-2,5-DIFLUOROPHENOL CAS#: 486424-36-6 [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-ブロモフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. azom.com [azom.com]
- 10. Boron NMR [chem.ch.huji.ac.il]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 4-BROMO-2,5-DIFLUOROBENZENEBORONIC ACID CAS#: [m.chemicalbook.com]
- 18. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
In-Depth Technical Guide to 4-Bromo-2,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a difluorinated phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly valuable in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.
Chemical Structure and Properties
CAS Number: 145139-16-6 Molecular Formula: C₆H₄BBrF₂O₂
The structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, fluorine atoms at the 2- and 5-positions, and a boronic acid group [-B(OH)₂] at the 1-position.
Structure:
Quantitative data for this compound and its common precursors are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 145139-16-6 | 236.81 | Not available | Not available |
| 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1 | 237.00 | Not available | Not available |
| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | 271.88 | 60-62 | 96 (at 20 mmHg) |
| 4-Bromo-2,5-difluorophenol | 486424-36-6 | 208.99 | 51-53 | 210.2 (Predicted)[1] |
Table 2: Spectroscopic Data Summary (Predicted/Typical Ranges)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Aromatic protons: 7.0-8.0; B(OH)₂: broad singlet | Aromatic carbons: 100-165 (with C-F couplings) | Two distinct signals: -110 to -140 |
| 2,5-Difluorophenylboronic acid | Aromatic protons: 7.0-8.0; B(OH)₂: broad singlet | Aromatic carbons: 100-165 (with C-F couplings) | Two distinct signals: -110 to -140 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the lithiation of 1,4-dibromo-2,5-difluorobenzene followed by reaction with a borate ester and subsequent hydrolysis. This method is analogous to the synthesis of other fluorinated phenylboronic acids.
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid (Precursor) [3][4]
This protocol describes the synthesis of the benzoic acid precursor, which can then be converted to the boronic acid.
Materials:
-
1,4-Dibromo-2,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl ether (anhydrous)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in anhydrous diethyl ether (90 ml).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add freshly titrated n-butyllithium (27.0 ml, 1.39 M in hexanes) dropwise over approximately 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting yellow suspension at -78 °C for 2 hours.
-
Carefully add several small pellets of dry ice to the suspension.
-
Allow the reaction mixture to slowly warm to room temperature as it degasses.
-
Acidify the resulting suspension with a 1 M aqueous solution of hydrochloric acid (500 ml).
-
Extract the product with diethyl ether (5 x 200 ml).
-
Wash the combined organic extracts with water (4 x 100 ml).
-
Extract the product from the ether solution into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).
-
Wash the combined aqueous extracts with methylene chloride (3 x 100 ml) and then acidify with hydrochloric acid.
-
Extract the product with diethyl ether (3 x 200 ml).
-
Wash the combined organic extracts with water (2 x 200 ml), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.
Step 2: Conversion to this compound (General Procedure)
A general method for converting an aryl bromide to a boronic acid involves a lithium-halogen exchange followed by reaction with a trialkyl borate.
Materials:
-
4-Bromo-2,5-difluorobenzene (or the corresponding bromo-lithium intermediate from the previous step)
-
n-Butyllithium or a Grignard reagent formation step
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Hydrochloric acid (aqueous solution)
Procedure Outline:
-
Generate the organolithium or Grignard reagent from the aryl bromide at low temperature (-78 °C) in an anhydrous ether or THF.
-
In a separate flask, cool a solution of trialkyl borate in anhydrous THF to -78 °C.
-
Slowly transfer the organometallic reagent to the cold borate solution via cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C until the solution is acidic.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, typically by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals and functional materials.[5][6][7] The bromine atom on the phenyl ring can also participate in subsequent coupling reactions, allowing for the sequential introduction of different aryl or vinyl groups.
General Protocol for Suzuki-Miyaura Coupling: [5][6]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine)
-
This compound (or a related boronic acid like 2,5-difluorophenylboronic acid) (typically 1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Pd(OAc)₂, or a pre-catalyst like G3-XPhos) (typically 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], or Sodium carbonate [Na₂CO₃]) (typically 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, often with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., 10 ml of 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathways and Logical Relationships
The utility of this compound in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, can be visualized as a logical workflow.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science. Its unique electronic properties, conferred by the fluorine substituents, make it an important reagent in Suzuki-Miyaura cross-coupling reactions. The synthetic protocols outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further research into its specific physical properties and reactivity will undoubtedly expand its applications in the development of novel chemical entities.
References
- 1. 4-BROMO-2,5-DIFLUOROPHENOL CAS#: 486424-36-6 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-difluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,5-difluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally similar compounds, namely phenylboronic acid and its derivatives, to serve as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the precise solubility of the title compound and its analogs in various organic solvents. Furthermore, this document includes visualizations of a standard solubility determination workflow and key factors influencing boronic acid solubility, providing a practical context for its application in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is an organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. The choice of solvent can profoundly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively manage the solubility of this compound in their experimental designs.
Expected Solubility Profile of this compound
Key Observations from Analogous Compounds:
-
Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2]
-
The introduction of an isobutoxy group to the phenylboronic acid ring generally increases its solubility in most tested organic solvents, with the exception of dipropyl ether.[3]
-
2,4-Difluorophenylboronic acid , another fluorinated analog, has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran.[4]
-
Boronic acids are prone to dehydration , forming cyclic anhydrides known as boroxines, which can complicate solubility studies.[3]
Based on these observations, this compound is expected to exhibit good solubility in polar aprotic solvents like THF, acetone, and DMSO, and lower solubility in nonpolar hydrocarbon solvents. The presence of two electron-withdrawing fluorine atoms and a bromine atom will influence its polarity and crystal lattice energy, which in turn will affect its solubility profile.
Table 1: Solubility Data for Phenylboronic Acid and a Derivative in Various Organic Solvents.
| Compound | Solvent | Temperature (°C) | Solubility (mole fraction) |
| Phenylboronic Acid | 3-Pentanone | 50.09 | ~0.45 |
| Phenylboronic Acid | Acetone | 50.09 | ~0.42 |
| Phenylboronic Acid | Dipropyl ether | 50.09 | ~0.35 |
| Phenylboronic Acid | Chloroform | 50.09 | ~0.15 |
| Phenylboronic Acid | Methylcyclohexane | 50.09 | <0.01 |
| Phenylboronic acid pinacol ester | Chloroform | -6.76 | >0.9 |
| Phenylboronic acid pinacol ester | 3-Pentanone | -6.76 | ~0.7 |
| Phenylboronic acid pinacol ester | Acetone | -6.76 | ~0.65 |
| Phenylboronic acid pinacol ester | Dipropyl ether | -6.76 | ~0.6 |
| Phenylboronic acid pinacol ester | Methylcyclohexane | -6.76 | ~0.4 |
Note: Data is extrapolated from graphical representations in the cited literature and should be considered approximate.[1]
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to determine the solubility of this compound. The choice of method may depend on the required accuracy, sample amount, and available equipment.
Dynamic Method (Turbidity Measurement)
This method is based on observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[3][5]
Methodology:
-
Sample Preparation: A precise amount of this compound and the chosen organic solvent are placed in a sealed sample tube of known composition.
-
Controlled Heating: The sample is rigorously stirred and heated at a slow, constant rate (e.g., 0.3 K·h–1).[3]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe or a laser beam to detect the scattering of light.[3][5]
-
Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific mole fraction.[5]
-
Data Compilation: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve.
Thermodynamic Solubility (Shake-Flask Method)
This is a classical method for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent.[6]
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution. A similar principle can be applied to organic solvents.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[6]
-
Serial Dilution: In a microplate, serial dilutions of the stock solution are made with DMSO.[6]
-
Solvent Addition: A fixed volume of the desired organic solvent is added to each well.[6]
-
Incubation and Precipitation: The plate is incubated, and the formation of any precipitate is monitored.
-
Analysis: The solubility can be determined by visual inspection, nephelometry (light scattering), or by separating the precipitate and measuring the concentration of the compound remaining in the solution, often by UV-Vis spectroscopy.[6]
Visualized Workflows and Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical solubility determination workflow and the factors influencing the solubility of boronic acids.
Caption: Experimental workflow for determining boronic acid solubility.
Caption: Key factors influencing the solubility of arylboronic acids.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, a strong predictive understanding of its behavior can be derived from analogous compounds. It is anticipated to be most soluble in polar aprotic organic solvents. For researchers requiring precise solubility data, the experimental protocols detailed in this guide—namely the dynamic, shake-flask, and kinetic methods—provide a clear and reliable path to obtaining this critical information. A comprehensive understanding and determination of solubility are essential for the successful application of this versatile reagent in research, development, and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Stability and Storage of 4-Bromo-2,5-difluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2,5-difluorophenylboronic acid. Given the critical role of this reagent in synthetic chemistry, particularly in cross-coupling reactions for drug discovery and development, a thorough understanding of its stability profile is paramount for ensuring experimental reproducibility, maintaining purity, and safeguarding the integrity of research outcomes. This document synthesizes information from safety data sheets of analogous compounds, general principles of arylboronic acid chemistry, and established protocols for stability testing.
Chemical Properties and Intrinsic Stability
Major Degradation Pathways
Arylboronic acids, including this compound, are prone to three primary degradation pathways: dehydration, protodeboronation, and oxidation.
2.1. Dehydration to Boroxines
In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon the addition of water.
2.2. Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This reaction is often promoted by aqueous conditions and can be catalyzed by acids or bases. The electron-withdrawing nature of the fluoro and bromo substituents on this compound may influence its susceptibility to this degradation pathway.
2.3. Oxidation
The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This process can be initiated by various oxidizing agents.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on data from analogous compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Moisture | Keep in a dry place. Use of a desiccator is advised. | To prevent hydrolysis and protodeboronation. |
| Light | Protect from light. | To prevent potential photolytic degradation. |
| Container | Keep container tightly closed. | To prevent exposure to atmospheric moisture and oxygen. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong acids. | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves conducting forced degradation studies under various stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
4.1. Forced Degradation (Stress Testing)
Forced degradation studies should be performed on a single batch of this compound to ensure consistency of results. The goal is to achieve 5-20% degradation of the active substance.
| Stress Condition | Experimental Protocol |
| Acidic Hydrolysis | Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Samples should be taken at various time points, neutralized, and analyzed. |
| Basic Hydrolysis | Dissolve the compound in a suitable organic solvent and add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period, with periodic sampling and analysis after neutralization. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature, protected from light, for a specified duration with regular monitoring. |
| Thermal Degradation | The solid compound is exposed to dry heat in a temperature-controlled oven (e.g., 70°C) for an extended period. Samples are withdrawn at intervals for analysis. A solution of the compound can also be subjected to thermal stress. |
| Photostability | Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light of a specified intensity (e.g., according to ICH Q1B guidelines). A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation. |
4.2. Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common technique for stability studies. A reversed-phase C18 column is often suitable. The mobile phase composition (e.g., acetonitrile/water gradient with a buffer like ammonium acetate) should be optimized to achieve good separation.
-
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This provides higher resolution and sensitivity and is invaluable for the identification and structural elucidation of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to characterize the structure of degradation products. ¹¹B NMR is particularly useful for observing changes in the boron environment.
Experimental Workflow for Stability Assessment
Conclusion
While this compound is a valuable reagent, its stability is a critical consideration for its effective use in research and development. Adherence to proper storage and handling protocols is essential to minimize degradation and ensure the quality and purity of the compound. The primary degradation pathways to consider are dehydration, protodeboronation, and oxidation. For critical applications, it is highly recommended to perform in-house stability studies, including forced degradation, to establish a comprehensive stability profile under specific laboratory conditions and to develop a validated stability-indicating analytical method. This proactive approach will contribute to the reliability and success of synthetic endeavors involving this important building block.
An In-depth Technical Guide to the Spectral Data of 4-Bromo-2,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 4-Bromo-2,5-difluorophenylboronic acid. Due to the limited availability of experimentally verified public data for this specific compound, this document presents predicted spectral data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in its characterization.
Core Data Presentation
The following sections summarize the predicted quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.3 (broad s) | Broad Singlet | - | B(OH)₂ |
| ~7.6 - 7.7 (m) | Multiplet | - | Ar-H |
| ~7.4 - 7.5 (m) | Multiplet | - | Ar-H |
Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~159 (dd) | C-F |
| ~157 (dd) | C-F |
| ~120 (d) | C-H |
| ~118 (d) | C-H |
| ~116 (dd) | C-Br |
| Not Observed | C-B(OH)₂ |
Note: Carbon atoms attached to fluorine will exhibit splitting (doublets or doublet of doublets). The carbon attached to the boronic acid group is often not observed due to quadrupolar relaxation.
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~ -115 to -125 | Ar-F |
| ~ -125 to -135 | Ar-F |
Note: Two distinct signals are expected for the two non-equivalent fluorine atoms.
Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~28 - 33 | B(OH)₂ |
Note: A single, broad signal is characteristic for the trigonal planar boronic acid.
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3100-3000 | Medium | Ar C-H stretch |
| ~1620, ~1500 | Medium to Strong | Ar C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-F stretch |
| ~1050 | Medium | C-Br stretch |
| ~880 | Strong | Ar C-H out-of-plane bend |
Table 6: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 235/237 | [M+H]⁺ (isotopic pattern for Br) |
| 217/219 | [M+H - H₂O]⁺ |
| 156 | [M+H - Br]⁺ |
| 139 | [M+H - Br - OH]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical as boronic acids can form cyclic anhydrides (boroxines), which can complicate the spectra. Solvents capable of disrupting hydrogen bonds are preferable. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover a range of approximately 0-14 ppm.
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Employ a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Spectroscopy :
-
Acquire the spectrum on a 470 MHz NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
The spectral width should be sufficient to encompass the expected chemical shift range for aryl fluorides (e.g., -100 to -150 ppm).
-
-
¹¹B NMR Spectroscopy :
-
Acquire the spectrum on a 160 MHz NMR spectrometer.
-
A proton-decoupled pulse sequence should be used.
-
A broad spectral width is recommended due to the wide chemical shift range of boron.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Compress the powder in a pellet press to form a thin, transparent pellet.
-
-
IR Spectrum Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Average 16 to 32 scans to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
-
Data Acquisition (Electrospray Ionization - ESI) :
Mandatory Visualization
References
Commercial Availability and Synthetic Utility of 4-Bromo-2,5-difluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of 4-Bromo-2,5-difluorophenylboronic acid (CAS No. 1106676-82-7). This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and bromine substituents.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. The typical purity offered is ≥98% (HPLC). The compound is generally available in research-scale quantities, ranging from milligrams to several grams.
| Supplier | CAS Number | Purity | Available Quantities |
| Falcon Life Sciences Pvt. Ltd | 1106676-82-7 | HPLC ≥98% | 5g, 25g, 50g, 100g, 500g, 1kg, 10kg[1] |
| Alfa Chemistry | 1106676-82-7 | Not specified | Research quantities[2] |
| Boroncore | 1106676-82-7 | Not specified | Not specified[3] |
| ChemScene | 1106676-82-7 | Not specified | Not specified |
| Laibo Chem | Not specified | Not specified | 250mg |
Physicochemical Properties
Key physicochemical properties of this compound are summarized below. This data is essential for designing and executing chemical reactions and for understanding the compound's behavior in various solvent systems.
| Property | Value |
| IUPAC Name | (4-bromo-2,5-difluorophenyl)boronic acid[2] |
| Molecular Formula | C₆H₄BBrF₂O₂ |
| Molecular Weight | 236.81 g/mol [2] |
| Appearance | Typically a powder[1] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 1[2] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The following protocol is adapted from established procedures for the synthesis of structurally related fluorinated phenylboronic acids.
Materials:
-
1,4-dibromo-2,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4][5][6] The presence of the bromine atom allows this compound to act as a bifunctional reagent, where the boronic acid moiety can first participate in a Suzuki coupling, and the bromine can be used in a subsequent cross-coupling reaction. The fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the target molecules.
General Protocol for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1106676-82-7 | 4-Bromo-2,5-bifluorophenylboronic acid | Boroncore [boroncore.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
An In-depth Technical Guide to the Electronic Properties of 4-Bromo-2,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core electronic properties of 4-Bromo-2,5-difluorophenylboronic acid, a key building block in modern synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages computational modeling to present a detailed analysis of its electronic structure. The following sections will delve into its molecular orbital characteristics, electrochemical behavior, and spectroscopic properties, supported by detailed, generalized experimental protocols for their determination. This document aims to serve as a valuable resource for researchers utilizing this compound in the design and synthesis of novel molecules with tailored electronic functionalities.
Introduction
This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of both electron-withdrawing fluorine atoms and a bromine atom on the phenyl ring, in conjunction with the boronic acid moiety, imparts unique electronic characteristics that influence its reactivity and the properties of the resulting coupled products. Understanding these electronic properties is crucial for predicting reaction outcomes, designing novel molecular architectures, and developing new therapeutic agents. This guide provides a detailed examination of these properties through computational analysis and outlines the experimental procedures for their empirical validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1106676-82-7 | [1] |
| Molecular Formula | C₆H₄BBrF₂O₂ | [1] |
| Molecular Weight | 236.81 g/mol | [1] |
| IUPAC Name | (4-bromo-2,5-difluorophenyl)boronic acid | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Computational Electronic Properties
The electronic properties of this compound were modeled using Density Functional Theory (DFT) calculations. These computational methods provide valuable insights into the molecular orbital energy levels and electron distribution, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior.
Disclaimer: The following quantitative data is derived from computational modeling and should be considered as a predictive guide. Experimental verification is recommended for precise values.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The presence of electron-withdrawing fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted phenylboronic acid.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the boronic acid group and the fluorine atoms, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting their electrophilic (acidic) nature.
Experimental Determination of Electronic Properties
The following sections outline the standard experimental protocols for determining the electronic properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. It can be used to determine the oxidation and reduction potentials, providing experimental insight into the HOMO and LUMO energy levels.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to a range where no faradaic current is observed.
-
Set the switching potential to scan through the expected redox events. A typical range for arylboronic acids might be from -2.0 V to +2.0 V vs. Ag/AgCl.
-
Select a scan rate, typically between 50 and 200 mV/s for initial scans.
-
Initiate the potential sweep and record the resulting current.
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis:
-
Plot the current versus the applied potential to obtain a cyclic voltammogram.
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
The formal reduction potential (E°') can be estimated as the average of the peak potentials: E°' = (Epa + Epc) / 2.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds like this compound, the primary absorptions are typically due to π → π* transitions.
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU (typically in the micromolar range).
-
Spectrometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).
-
-
Blank Measurement:
-
Fill a clean cuvette with the pure solvent to be used.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).
-
Structure-Property Relationships
The electronic properties of this compound are a direct consequence of its molecular structure. The interplay of the different substituents on the phenyl ring governs its overall electronic character.
-
Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect lowers the electron density of the aromatic ring and stabilizes the molecular orbitals, leading to lower HOMO and LUMO energies.
-
Bromine Atom: The bromine atom also has an electron-withdrawing inductive effect (-I), albeit weaker than fluorine. It also possesses lone pairs of electrons that can participate in a weak electron-donating resonance effect (+R). The net effect is typically electron-withdrawing.
-
Boronic Acid Group: The boronic acid group is generally considered to be electron-withdrawing, primarily through an inductive effect. The empty p-orbital on the boron atom can also participate in π-conjugation with the aromatic ring.
The combination of these electron-withdrawing groups results in a more electron-deficient aromatic ring compared to unsubstituted phenylboronic acid. This increased electrophilicity can influence its reactivity in cross-coupling reactions and its interactions in biological systems.
Conclusion
This technical guide has provided a detailed overview of the electronic properties of this compound, supported by computational data and generalized experimental protocols. The presence of multiple halogen substituents significantly modulates the electronic structure of the phenylboronic acid core, leading to distinct redox and spectroscopic characteristics. The information presented herein serves as a foundational resource for researchers in organic synthesis and drug discovery, enabling a more rational design of experiments and a deeper understanding of the role of this important building block in the development of new functional molecules. Experimental validation of the computationally predicted properties is encouraged to further refine our understanding of this versatile compound.
References
The Strategic Utility of 4-Bromo-2,5-difluorophenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile synthetic building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. 4-Bromo-2,5-difluorophenylboronic acid has emerged as a high-value reagent, offering a unique combination of features that are highly sought after in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can significantly improve metabolic stability, binding affinity, and lipophilicity of drug candidates. Simultaneously, the bromine atom provides a reactive handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This technical guide explores the potential applications of this compound, drawing upon data from structurally related compounds to illustrate its promise in the synthesis of next-generation kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile and robust reaction enables the formation of carbon-carbon bonds between the 4-bromo-2,5-difluorophenyl moiety and a wide array of aryl or heteroaryl halides, which are common scaffolds in many biologically active molecules.
Kinase Inhibitors
Kinases are a critical class of enzymes often implicated in oncology and inflammatory diseases. The development of selective kinase inhibitors is a major focus of pharmaceutical research. The 4-bromo-2,5-difluorophenyl scaffold can be incorporated into kinase inhibitor designs to enhance their potency and selectivity. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized as novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[1][2] While these examples do not use the difluoro-substituted boronic acid, they highlight the potential of the bromophenyl moiety in this therapeutic area.
Table 1: In Vitro Activity of a Representative FGFR1 Inhibitor (Compound C9) [2]
| Cell Line (NSCLC) | IC50 (µM) |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
The following diagram illustrates a simplified signaling pathway for FGFR1, a potential target for inhibitors synthesized using this compound.
GPCR Modulators
G protein-coupled receptors are a large family of transmembrane receptors that are important drug targets for a wide range of diseases. The 4-bromo-2,5-difluorophenyl moiety can be introduced into small molecules designed to modulate GPCR activity. For example, structurally related (4-Bromo-2,5-dimethoxyphenyl)boronic acid has been used to synthesize compounds targeting serotonin (5-HT) receptors, which are implicated in neurological and psychiatric disorders.[3]
Other Potential Applications
The versatility of this compound suggests its utility in the synthesis of a variety of other biologically active molecules. The bromine atom can serve as a point of attachment for further diversification of a lead compound, or it can be a key feature for binding to a biological target. For instance, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial and antibiofilm activities.[4]
Experimental Protocols
The key reaction for leveraging this compound is the Suzuki-Miyaura cross-coupling. The following is a general protocol that can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Solvent system (e.g., Toluene/Water 4:1, 1,4-Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl or heteroaryl halide, and the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling of 4-Bromo-2,5-difluorophenylboronic acid .
The resulting 4-bromo-2',5'-difluorobiphenyl scaffold is a highly valuable intermediate in medicinal chemistry and materials science. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1][2] Crucially, the bromine atom is retained post-coupling, serving as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, or a second Suzuki coupling). This allows for the efficient, regioselective synthesis of complex, multi-substituted biaryl and polyaryl compounds.
While specific literature examples detailing the Suzuki coupling of this compound are not abundant, the reaction conditions are expected to be analogous to those successfully employed for the structurally similar 2,5-difluorophenylboronic acid. The protocols herein are based on these well-established conditions.
General Reaction Scheme
The Suzuki-Miyaura reaction couples this compound with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst and a base.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common scaffolds in biologically active molecules and advanced materials.[3]
The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated building blocks such as 4-Bromo-2,5-difluorophenylboronic acid are of great interest. However, ortho-fluorinated phenylboronic acids can present challenges, notably a propensity for protodeboronation under the basic conditions required for the coupling reaction, which can lead to lower yields.[4] Careful optimization of the palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high-yield and selective cross-coupling.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of fluorinated phenylboronic acids, using the well-documented 2,5-difluorophenylboronic acid as a representative model due to the limited specific literature on this compound. The principles and protocols described herein offer a robust starting point for the development of specific applications for related polysubstituted fluorinated boronic acids.
Data Presentation: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid
The selection of the catalyst, ligand, and reaction conditions is paramount for the successful cross-coupling of fluorinated phenylboronic acids. The following tables summarize reported data for the coupling of 2,5-difluorophenylboronic acid with various aryl halides, illustrating the impact of different palladium systems on reaction yield.
Table 1: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Bromides
| Coupling Partner (Aryl Bromide) | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 12 | 91 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 94 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | RuPhos | Cs₂CO₃ (3) | Dioxane | 110 | 24 | 85 |
Data compiled from various sources. Yields are substrate-dependent and conditions may require optimization.[1][2]
Table 2: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Chlorides
| Coupling Partner (Aryl Chloride) | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ (3) | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | - | Cs₂CO₃ (3) | Dioxane | 100 | 18 | 91 |
Data compiled from various sources. Couplings with aryl chlorides often require more active catalyst systems and higher temperatures.[1][2][5]
Mandatory Visualizations
Catalytic Cycle and Experimental Workflow
To elucidate the underlying mechanism and the practical execution of the experiment, the following diagrams are provided.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: Synthesis of Biaryl Compounds Using 4-Bromo-2,5-difluorophenylboronic Acid
Introduction
4-Bromo-2,5-difluorophenylboronic acid is a versatile building block in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of a difluorinated phenyl ring is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate electronic properties, lipophilicity, and metabolic stability of target molecules.[1][2] The additional bromine atom provides a valuable synthetic handle for subsequent functionalization, such as a second, orthogonal cross-coupling reaction, enabling the efficient synthesis of poly-substituted aromatic systems.
The Suzuki-Miyaura cross-coupling reaction is the most prominent method for utilizing this reagent to form C-C bonds.[1][3] However, like other ortho-fluorinated arylboronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[4] Therefore, the careful selection and optimization of reaction parameters—including the catalyst, ligand, base, and solvent—are crucial for achieving high yields and purity.[1]
These application notes provide an overview of reaction conditions and detailed experimental protocols based on the closely related and well-documented reagent, 2,5-difluorophenylboronic acid, as specific literature for the 4-bromo analog is limited. The principles and methodologies presented here are expected to be highly transferable and serve as a robust starting point for researchers.
Key Applications in Drug Discovery and Materials Science
The biaryl motif is a common structural core in numerous pharmaceuticals, agrochemicals, and organic materials.[3] The incorporation of the 4-bromo-2,5-difluorophenyl moiety can confer several advantageous properties:
-
Modulation of Physicochemical Properties: Fluorine atoms can significantly alter a molecule's pKa, dipole moment, and membrane permeability, which are critical for drug efficacy and bioavailability.[1][2]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.[2]
-
Control of Molecular Conformation: The presence of ortho-fluorine substituents can influence the preferred dihedral angle of the biaryl system, which can be crucial for optimizing binding affinity to biological targets.[5]
-
Platform for Further Diversification: The bromine atom serves as a reactive site for further palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the creation of diverse molecular libraries from a common intermediate.[6]
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The general steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
A typical experimental workflow involves careful setup under an inert atmosphere, followed by the reaction, and concluding with product isolation and purification.
Data Presentation: Representative Reaction Conditions
The following table summarizes effective conditions reported for the Suzuki-Miyaura coupling of the analogous 2,5-difluorophenylboronic acid with various aryl halides. This data provides a valuable starting point for optimizing reactions with this compound.
| Coupling Partner (Aryl Halide) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [1] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | >95 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | N/A | [1] |
| Aryl Chloride (general) | Pd₂ (dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 100 | 18 | N/A | [2] |
| Aryl Halide (general, fast coupling) | G3-XPhos precatalyst (2) | - | K₃PO₄ (4, aq. 0.5M) | THF | RT | 0.5 | N/A | [4] |
Experimental Protocols
The following are detailed protocols adapted for the use of this compound, based on established methods for similar fluorinated boronic acids.[1][2][4]
Protocol 1: Rapid Room-Temperature Suzuki-Miyaura Coupling
This protocol is adapted from methods developed for unstable polyfluorophenyl boronic acids, utilizing a highly active palladium precatalyst to ensure the coupling rate outpaces potential deboronation.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)[4]
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).
-
Add the palladium precatalyst (0.02 mmol).
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add degassed anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).[4]
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Protocol 2: Thermally-Promoted Suzuki-Miyaura Coupling
This protocol uses a more traditional catalyst system at elevated temperatures and is suitable for a broader range of substrates, including less reactive aryl chlorides.[1][2]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium phosphate (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction until completion by TLC or LC-MS.[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.[1]
-
Dilute the filtrate with additional ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[1]
References
protocol for Suzuki reaction with 4-Bromo-2,5-difluorophenylboronic acid
An Application Note on the Suzuki-Miyaura Cross-Coupling Protocol for 4-Bromo-2,5-difluorophenylboronic acid.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the use of this compound in Suzuki-Miyaura reactions. The incorporation of the 2,5-difluorophenyl moiety is particularly relevant in medicinal chemistry and materials science, as fluorine atoms can enhance metabolic stability, binding affinity, and other crucial molecular properties.[1][2]
While specific literature on Suzuki reactions utilizing this compound is limited, this document compiles and adapts established protocols for the structurally similar 2,5-difluorophenylboronic acid.[1][2] The electronic properties of the bromo-substituted compound may slightly alter reactivity, but the general principles and reaction conditions are expected to be highly transferable. The protocols herein are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel biaryl compounds.
It is important to note that fluorinated arylboronic acids, especially those with ortho-fluorine substituents, can be susceptible to protodeboronation under basic conditions.[2][3] Therefore, the careful selection and optimization of the catalyst, ligand, base, and solvent are critical to achieving high yields.[2][4] The following sections provide a summary of reported reaction conditions for similar substrates, detailed experimental procedures, and diagrams of the reaction workflow and catalytic cycle.
Data Presentation: Summary of Reaction Conditions
The successful Suzuki-Miyaura coupling of fluorinated phenylboronic acids is highly dependent on the choice of an appropriate catalytic system and reaction conditions.[2] The following tables summarize reported yields and conditions for the coupling of the related 2,5-difluorophenylboronic acid with various aryl halides, which serve as a strong starting point for optimization.
Table 1: Suzuki Coupling Yields with Various Aryl Bromides
| Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [2] |
| 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 | [1] |
| 1-Bromo-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 | [1] |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |[1] |
Table 2: Suzuki Coupling Yields with Various Aryl Chlorides
| Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [2] |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 | [1] |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 | [1] |
| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |[1] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. These should be considered as a starting point and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[4]
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.[1]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[1]
-
Add the palladium catalyst to the flask.[1]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and water.[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: High-Activity Catalyst Protocol for Coupling with Aryl Chlorides
This protocol is adapted for more challenging couplings, such as with aryl chlorides, using a highly active palladium precatalyst system to ensure the reaction proceeds efficiently, often at lower temperatures and with shorter reaction times.[3][4][5]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv.)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Palladium Precatalyst (e.g., XPhos Palladacycle G2, 2 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).[4]
-
Evacuate and backfill the tube with the inert gas at least three times.[2]
-
Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.[4][5]
-
Stir the reaction mixture vigorously at room temperature. For less reactive substrates, heating to 40 °C may be required.[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times are often short (e.g., 30 minutes).[4][5]
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).[2]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.[3]
Visualizations
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.[3]
References
Application Notes: Suzuki-Miyaura Coupling of 4-Bromo-2,5-difluorophenylboronic Acid with Aryl Halides
Introduction
4-Bromo-2,5-difluorophenylboronic acid is a valuable bifunctional reagent in medicinal chemistry and materials science. Its structure incorporates two key features: a boronic acid for palladium-catalyzed cross-coupling reactions and a bromine atom, which can serve as a handle for subsequent transformations. The presence of fluorine atoms can significantly alter the physicochemical properties of target molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity—all desirable traits in drug discovery.[1][2]
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing the boronic acid moiety of this compound to synthesize complex biaryl structures. A significant challenge when using ortho-fluorinated arylboronic acids is their tendency to undergo competitive protodeboronation under the basic conditions required for the coupling reaction.[3] Therefore, careful optimization of the catalyst, base, and reaction conditions is crucial to maximize the yield of the desired biaryl product while preserving the valuable bromo-functionality for further synthetic elaboration.
Quantitative Data Summary
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, the reactivity of its boronic acid group is expected to be analogous to that of 2,5-difluorophenylboronic acid. The following table summarizes reaction conditions reported for the coupling of 2,5-difluorophenylboronic acid with various aryl halides. These conditions serve as an excellent starting point for optimization.
Table 1: Reported Suzuki-Miyaura Coupling Conditions for 2,5-Difluorophenylboronic Acid with Aryl Halides
| Coupling Partner (Aryl Halide) | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [4] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 18 | >95 | [4] |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 105 | 8.5 | 78 | [5] |
| 5-bromo-N-(2,6-dimethylphenyl) furan-2-carboxamide | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 80 | 4-6 | N/A | [2] |
| 5-(4-bromophenyl)-4,6- dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | N/A |[4] |
Note: The data presented is for 2,5-difluorophenylboronic acid and should be considered a proxy. Conditions, especially the base and temperature, should be carefully optimized for reactions involving this compound to minimize potential side reactions at the bromine site and prevent protodeboronation.
Experimental Protocols
This section details a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This method is designed for small-scale synthesis and is adaptable for a range of aryl and heteroaryl halides. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF/Water mixture)
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[6]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Seal the vessel with a septum or stopcock.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
-
Reaction Execution:
-
Using a syringe, add the degassed solvent (e.g., anhydrous 1,4-Dioxane) to the reaction vessel.[2][4]
-
Place the vessel in a heating mantle or oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Reactions are typically complete within 4-24 hours.[4][6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[8]
-
Filter the mixture through a pad of Celite to remove the palladium catalyst if it is heterogeneous or has precipitated.[8]
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 2 x 15 mL of ethyl acetate).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[8]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[8]
-
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 4-Bromo-2,5-difluorophenylboronic Acid in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluorophenylboronic acid is a versatile building block in modern materials science, primarily utilized in the synthesis of high-performance organic electronic materials. Its unique structure, featuring a reactive boronic acid group, a bromine atom for further functionalization, and two fluorine substituents, allows for the precise tuning of the electronic and physical properties of target molecules. The electron-withdrawing nature of the fluorine atoms can significantly influence the energy levels (HOMO/LUMO) of conjugated materials, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Through Suzuki coupling, the 2,5-difluorophenyl moiety can be incorporated into a wide variety of conjugated polymer backbones and small molecules, leading to materials with enhanced thermal stability, desirable charge transport characteristics, and specific optoelectronic properties.
Key Applications in Materials Science
The strategic incorporation of the 4-bromo-2,5-difluorophenyl unit into organic materials imparts several beneficial properties:
-
Tuning of Energy Levels: The fluorine atoms lower the HOMO and LUMO energy levels of the resulting materials, which can improve charge injection and transport in electronic devices.
-
Enhanced Stability: The presence of fluorine can increase the oxidative stability and thermal stability of the final materials.
-
Control of Morphology: The rigid and planar nature of the difluorophenyl ring can influence the packing and morphology of thin films, which is crucial for efficient charge transport in OFETs.
-
Versatility in Synthesis: The bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for the synthesis of complex, multi-functional materials.
These properties make this compound a valuable reagent in the development of:
-
Organic Light-Emitting Diodes (OLEDs): As a component of emissive layer materials, host materials, or charge-transporting layers to enhance efficiency, color purity, and device lifetime.
-
Organic Field-Effect Transistors (OFETs): In the synthesis of p-type, n-type, or ambipolar semiconductor materials for use in flexible electronics, sensors, and displays.
-
Organic Photovoltaics (OPVs): To create novel donor or acceptor materials with tailored energy levels for efficient light harvesting and charge separation.
Quantitative Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids and the typical performance of organic electronic devices fabricated from materials synthesized using such building blocks.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | 85-95 |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95[2] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd-polymer hybrid | K₃PO₄ | Toluene/Water | 90 | 1 | ~91[3] |
Table 2: Typical Performance Metrics of Organic Electronic Devices
| Device Type | Material Class | Key Performance Metric | Typical Value Range |
| OFET | Donor-Acceptor Copolymers | Hole Mobility (µh) | 0.1 - 1.0 cm²/Vs |
| OFET | Donor-Acceptor Copolymers | On/Off Ratio | 10⁵ - 10⁸ |
| OLED | Fluorescent Emitters | External Quantum Efficiency (EQE) | 5 - 15% |
| OLED | Phosphorescent Emitters | External Quantum Efficiency (EQE) | 20 - 30% |
| OLED | TADF Emitters | External Quantum Efficiency (EQE) | >20% |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction, a fundamental application of this compound in the synthesis of advanced materials.
Protocol 1: General Suzuki-Miyaura Coupling for Small Molecule Synthesis
This protocol is suitable for the synthesis of biaryl compounds, which can be used as building blocks for more complex materials or as final products.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 or Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: Suzuki Polycondensation for Conjugated Polymer Synthesis
This protocol is adapted for the synthesis of conjugated polymers, where this compound can be copolymerized with a dibromo- or di-boronic acid-functionalized comonomer.
Materials:
-
This compound (or a derivative) (1.0 equiv)
-
Dibromo-functionalized comonomer (e.g., a fluorene or thiophene derivative) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like P(o-tol)₃, 1-2 mol%)
-
Base (e.g., aqueous 2M K₂CO₃)
-
Toluene (degassed)
-
Phase transfer catalyst (e.g., Aliquat 336)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask, dissolve the this compound derivative and the dibromo-comonomer in toluene.
-
Add a few drops of the phase transfer catalyst.
-
Degas the solution by bubbling with argon for 30 minutes.
-
In a separate flask, prepare a degassed aqueous solution of the base.
-
To the monomer solution, add the palladium catalyst and ligand.
-
Add the degassed base solution to the reaction mixture.
-
Heat the mixture to reflux (typically 90-110 °C) under a positive pressure of argon and stir vigorously for 24-72 hours.
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the desired molecular weight is achieved, end-cap the polymer by adding a small amount of a monofunctional reagent (e.g., phenylboronic acid or bromobenzene) and stirring for another 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and precipitate it again in methanol.
-
Collect the final polymer and dry it under vacuum.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Conjugated Polymer Synthesis
This diagram outlines the logical flow of the synthesis and purification of a conjugated polymer using Suzuki polycondensation.
Conclusion
This compound is a key enabling reagent for the synthesis of advanced organic materials. Its utility in the Suzuki-Miyaura coupling reaction provides a robust and versatile method for constructing complex molecular architectures with precisely tuned electronic properties. The protocols and data presented herein offer a foundation for researchers to explore the potential of this building block in the development of next-generation organic electronic devices. Careful optimization of reaction conditions is paramount to achieving high yields and desirable material properties, paving the way for innovations in flexible displays, solid-state lighting, and printed electronics.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2] This reaction has become indispensable in medicinal chemistry and materials science for the construction of complex molecular architectures.[3] The incorporation of fluorinated phenyl moieties, such as the 4-bromo-2,5-difluorophenyl group, is of significant interest as fluorine substitution can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[4]
4-Bromo-2,5-difluorophenylboronic acid is a valuable building block that allows for the introduction of a difluorinated phenyl ring with an additional bromine handle for subsequent functionalization. However, the presence of both a boronic acid and a bromo substituent on the same ring presents unique considerations for selective coupling. This document provides detailed protocols and application notes for the selective Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[1] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[4] A base is required to facilitate the transmetalation step.[5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides. While specific data for this compound is not extensively published, the conditions presented for structurally similar fluorinated phenylboronic acids serve as an excellent starting point for reaction optimization.
| Aryl Halide Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 2 | 98 |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 | |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 | |
| Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
Note: The data in this table is compiled from various sources for analogous reactions and should be used as a guideline.[6][7] Yields are substrate-dependent, and optimization of reaction conditions is recommended for each specific transformation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol) to the flask.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For less reactive coupling partners, such as aryl chlorides, microwave irradiation can be employed to accelerate the reaction.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., N,N-Dimethylformamide or 1,4-Dioxane)
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf) (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add the solvent (e.g., 5 mL of N,N-Dimethylformamide).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 20-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
The filtrate can then be subjected to an aqueous workup and purification as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
Application Notes and Protocols: Base Selection for Suzuki Coupling of 4-Bromo-2,5-difluorophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note focuses on the critical role of base selection in the Suzuki coupling of 4-Bromo-2,5-difluorophenylboronic acid. The presence of ortho-fluorine substituents in this boronic acid can increase its susceptibility to protodeboronation, a competitive side reaction that cleaves the C-B bond, particularly under harsh basic conditions.[3][4] Therefore, the judicious choice of a base is paramount to maximize the yield of the desired biaryl product while minimizing undesirable side reactions.[4][5]
The base in a Suzuki-Miyaura coupling serves multiple roles, primarily to facilitate the crucial transmetalation step by forming a more nucleophilic boronate "ate" complex from the boronic acid.[1][6] The nature of the base, its strength, and solubility can significantly influence reaction rates and outcomes.[1] This document provides a comparative overview of commonly used bases and detailed protocols to guide researchers in optimizing this specific transformation.
Comparative Data on Base Performance
The selection of an appropriate base is highly dependent on the specific coupling partners, catalyst system, and solvent. For electron-deficient aryl bromides and fluorinated boronic acids, a careful balance of basicity is required. The following table summarizes the performance of various bases in Suzuki coupling reactions involving substrates similar to this compound.
| Base | Typical Substrates | Common Solvents | General Performance & Notes | Yield Range (%) |
| K₃PO₄ (Potassium Phosphate) | Aryl bromides, electron-deficient systems | THF/H₂O, Dioxane/H₂O | A moderately strong base, often effective for challenging couplings and with substrates prone to side reactions.[3][4][5] Its use in an aqueous solution can facilitate the reaction.[4] | 85-95+ |
| K₂CO₃ (Potassium Carbonate) | General aryl bromides | DMF, Toluene/Ethanol/H₂O | A versatile and cost-effective weak base.[5][7] It is a good starting point for optimization. | 70-90 |
| Cs₂CO₃ (Cesium Carbonate) | Electron-deficient aryl bromides, sterically hindered substrates | Dioxane, Toluene | A strong and highly soluble base that can accelerate slow reactions.[5] However, its high cost can be a drawback. | 80-95 |
| Na₂CO₃ (Sodium Carbonate) | Aryl bromides, aryl chlorides | THF/Toluene/H₂O | A commonly used and economical weak base.[4] | 65-85 |
| KF (Potassium Fluoride) | Aryl bromides | Various | A mild base where the fluoride ion is thought to play a unique role in activating the boronic acid.[1][5] | Moderate to High |
| Organic Bases (e.g., Et₃N) | Specialized applications | Various | Generally less effective than inorganic bases for this type of transformation and can sometimes be outperformed.[5] | Variable |
Note: Yields are highly substrate- and condition-dependent. This table is intended as a general guide for initial screening.
Experimental Protocols
Protocol 1: General Screening Procedure using Potassium Phosphate (K₃PO₄)
This protocol is a robust starting point for the Suzuki coupling of this compound, utilizing a moderately strong base to promote the reaction while minimizing the risk of protodeboronation.[4]
Materials:
-
This compound (1.2-1.5 equiv.)
-
Aryl or heteroaryl coupling partner (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active pre-catalyst like a G3-XPhos pre-catalyst, 2 mol%)[3][4]
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or THF/H₂O (2:1))[3][4]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating mantle/block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide coupling partner (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions using Potassium Carbonate (K₂CO₃)
This protocol offers a more cost-effective alternative using a weaker base, which can be beneficial if substrate sensitivity is a concern.
Materials:
-
As listed in Protocol 1, but substituting K₃PO₄ with K₂CO₃.
-
Solvent system: Toluene/Ethanol/Water or DMF/Water.[7]
Procedure:
-
To a round-bottom flask equipped with a condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent system.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Diagrams
Logical Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting and optimizing the base for the Suzuki coupling of this compound.
Caption: Workflow for base selection and optimization in Suzuki coupling.
Suzuki Coupling Catalytic Cycle
This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Boronic Acid-Based Tubulin Polymerization Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of boronic acid-containing compounds as inhibitors of tubulin polymerization. Boronic acids represent a promising class of molecules in the development of novel anticancer agents that target the microtubule network.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their essential role in mitosis makes them a prime target for the development of anticancer drugs.[1] Agents that interfere with tubulin polymerization dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[1]
Boronic acid-containing compounds have emerged as a significant class of tubulin polymerization inhibitors. Notably, analogs of natural products like combretastatin A-4, where a boronic acid moiety is incorporated, have demonstrated potent cytotoxic and anti-tubulin activities.[2][3] These compounds often act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, thus preventing the polymerization of tubulin into microtubules.[3][4]
This guide offers detailed protocols for the synthesis of boronic acid-based stilbene analogs, along with methodologies for their biological evaluation.
Data Presentation
The following tables summarize the biological activity of representative boronic acid-containing tubulin polymerization inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition and Cytotoxicity of Boronic Acid-Containing cis-Stilbenes
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Cell Growth Inhibition IC50 (µM) | Reference |
| Boronic acid cis-stilbene 13c | 21 | B-16 | 0.48 | [5] |
| 1-87 | 2.1 | [5] | ||
| Boronic acid cis-stilbene 13d | 22 | B-16 | 0.82 | [5] |
| 1-87 | 1.9 | [5] | ||
| Combretastatin A-4 (CA-4) | 1.84 | MCF-7 | ~0.003 | [6] |
Table 2: Biological Activity of Boronic Acid Chalcone Analogs of Combretastatin A-4
| Compound | Tubulin Polymerization Inhibition (%) at 20 µM | [3H]Colchicine Binding Inhibition (%) at 5 µM | Cell Line | Cell Growth Inhibition GI50 (µM) | Reference |
| Boronic acid chalcone analog 4 | 75 | 60 | MCF-7 | 0.012 | [3] |
| Boronic acid chalcone analog 11 | 45 | 30 | MCF-7 | >100 | [3] |
| Combretastatin A-4 (CA-4) | 98 | 98 | MCF-7 | 0.003 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Boronic Acid-Containing cis-Stilbenes (General Procedure)
This protocol describes a general method for the synthesis of boronic acid analogs of combretastatin A-4, which are cis-stilbene derivatives. The synthesis typically involves a Wittig reaction followed by a Suzuki cross-coupling.[7]
Workflow for the Synthesis of Boronic Acid-Containing cis-Stilbenes
Caption: Synthetic workflow for boronic acid-containing stilbenes.
Materials:
-
Iodomethyltriphenylphosphonium iodide
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl boronic acids
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
1,2-Dimethoxyethane (DME)
-
Sodium carbonate (Na2CO3)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Synthesis of 3,4,5-Trimethoxy-β-iodostyrene (Wittig Reaction)
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve iodomethyltriphenylphosphonium iodide in anhydrous THF.
-
Cool the solution to the specified temperature (e.g., -20 to -78 °C) in a suitable bath.
-
Slowly add a solution of NaHMDS in THF to the reaction mixture.
-
After stirring for a short period, add a solution of 3,4,5-trimethoxybenzaldehyde in THF.
-
Allow the reaction to proceed for the specified time, then quench with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3,4,5-trimethoxy-β-iodostyrene.
Step 2: Synthesis of Boronic Acid-Containing cis-Stilbene (Suzuki Cross-Coupling)
-
In a reaction vessel, combine 3,4,5-trimethoxy-β-iodostyrene, the desired aryl boronic acid, and a palladium catalyst such as Pd(PPh3)4.
-
Add a solvent system, typically DME, and an aqueous solution of a base, such as Na2CO3.
-
Degas the reaction mixture and then heat it to the specified temperature (e.g., 80 °C) under an inert atmosphere for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final boronic acid-containing cis-stilbene by column chromatography or recrystallization.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro using a fluorescent reporter.[8]
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test boronic acid compound
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing 1 mM GTP. Keep on ice.
-
Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter, according to the kit manufacturer's instructions.[8]
-
Prepare serial dilutions of the test boronic acid compound and controls in General Tubulin Buffer. The final DMSO concentration should be low (e.g., <1%).
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add the diluted test compound, controls, or vehicle to the appropriate wells of the black 96-well plate.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed plate reader and begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation / 460 nm emission for DAPI) every minute for 60-90 minutes.[9]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the effect of the compound on the rate and extent of polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol 3: Cell-Based Assays
A. Cell Viability Assay (MTT Assay)
This assay determines the effect of the boronic acid compound on cell proliferation and viability.[1]
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
B. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.[1]
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Stain the fixed cells with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine if the compound induces cell cycle arrest.
C. Immunofluorescence Analysis of Microtubule Network
This method allows for the visualization of the effects of the compound on the cellular microtubule network.[1]
Procedure:
-
Seed cells on glass coverslips in a 12-well plate.
-
Treat the cells with the test compound for a specified time (e.g., 18-24 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Signaling Pathway
Boronic acid-based tubulin polymerization inhibitors that target the colchicine binding site disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Boronic Acid-Based Tubulin Inhibitors
Caption: Signaling pathway of a boronic acid tubulin inhibitor.
This pathway illustrates that the binding of the boronic acid compound to the colchicine site on β-tubulin initiates a cascade of events, starting with the inhibition of tubulin polymerization. This leads to the disruption of the highly dynamic microtubule network, which is critical for the formation of the mitotic spindle during cell division. The resulting malformation of the mitotic spindle triggers a cell cycle checkpoint, causing the cell to arrest in the G2/M phase. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of boronic acid containing cis-stilbenes as apoptotic tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Protodeboronation of 4-Bromo-2,5-difluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using 4-Bromo-2,5-difluorophenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-bromo-2,5-difluorobenzene, consuming the starting material and reducing the yield of the desired cross-coupled product.[2] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring makes this particular boronic acid more susceptible to this decomposition pathway, especially under the basic conditions typically required for Suzuki-Miyaura coupling.[1][3]
Q2: What are the primary factors that accelerate the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
-
Strong Bases: The reaction is often base-catalyzed.[4] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate the rate of protodeboronation.[5]
-
High Temperatures: Elevated reaction temperatures can increase the rate of this undesired side reaction relative to the desired Suzuki coupling.[5]
-
Presence of Water: Water can act as a proton source for protodeboronation.[5] While some Suzuki reactions require water, excessive amounts can be detrimental.
-
Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[5]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in promoting the coupling reaction while minimizing the side reaction.[5]
-
Control the Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, for instance, starting at 60-80 °C.[5]
-
Use Anhydrous Conditions: Ensure the use of anhydrous solvents and thoroughly dry all glassware. Adding activated molecular sieves (e.g., 4Å) to the reaction mixture can also help.[5]
-
Convert to a More Stable Ester: Converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can provide a "slow release" of the active boronic acid.[6][7] This keeps the concentration of the more reactive free boronic acid low, thereby minimizing protodeboronation.[7]
-
Employ a Highly Active Catalyst System: Using a highly active palladium catalyst and appropriate ligand can accelerate the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation reaction.[7]
Q4: How should this compound be stored to ensure its stability?
A4: To maintain the quality and stability of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated area.[1] For long-term stability, refrigeration at temperatures below 4°C (39°F) is recommended.[1] Storing the compound under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product with a significant amount of 1-bromo-2,5-difluorobenzene byproduct. | 1. Reaction conditions are too harsh (high temperature, long reaction time).2. The base is too strong or used in excess.3. The catalytic system is not efficient enough. | 1. Optimize reaction conditions: - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.2. Modify the base: - Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH). - Use the minimum effective amount of base.3. Improve the catalyst system: - Screen different palladium catalysts and ligands. Buchwald-type biarylphosphine ligands are known to be effective. - Consider a slight increase in catalyst loading.[5] |
| Inconsistent reaction outcomes. | The this compound may be degrading upon storage. | - Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures.- Use freshly purchased or purified boronic acid.- For long-term storage and consistent results, consider converting the boronic acid to its pinacol or MIDA ester derivative.[2] |
| Reaction is sluggish or does not go to completion, leading to a mixture of starting materials and byproducts. | 1. Inefficient activation of the boronic acid.2. Poor solubility of reactants.3. Catalyst deactivation. | 1. Ensure proper base selection: The base is crucial for the transmetalation step. Ensure the chosen base is appropriate for the specific reaction.2. Optimize the solvent system: Use a solvent system (e.g., dioxane/water, toluene/water) that ensures all reactants are sufficiently soluble.3. Use a robust catalyst and degas the reaction mixture: - Employ a pre-catalyst that is resistant to deactivation. - Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the palladium catalyst. |
Data Presentation
Table 1: Effect of Base on Protodeboronation (Illustrative Data)
| Entry | Base | Temperature (°C) | Time (h) | Desired Product Yield (%) | Protodeboronation (%) |
| 1 | NaOH | 100 | 12 | 35 | 60 |
| 2 | K₂CO₃ | 100 | 12 | 65 | 30 |
| 3 | K₃PO₄ | 80 | 8 | 85 | 10 |
| 4 | Cs₂CO₃ | 80 | 8 | 90 | 5 |
Note: This table presents hypothetical data to illustrate general trends. Actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Comparison of Boronic Acid vs. Boronic Ester (Illustrative Data)
| Entry | Boron Reagent | Base | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) |
| 1 | This compound | K₃PO₄ | 90 | 70 | 25 |
| 2 | This compound pinacol ester | K₃PO₄ | 90 | 92 | <5 |
Note: This table presents hypothetical data to illustrate the general advantage of using a more stable boronic ester form.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, aiming to minimize the protodeboronation side reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the mild base.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of this compound pinacol ester
For substrates that are particularly prone to protodeboronation, converting the boronic acid to its pinacol ester is a highly effective strategy.
Materials for Esterification:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure for Esterification:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the this compound and pinacol in the anhydrous solvent.
-
Heat the mixture to reflux to azeotropically remove water.
-
Monitor the reaction for the disappearance of the starting boronic acid.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Procedure for Suzuki-Miyaura Coupling with the Pinacol Ester: Follow the general protocol outlined in Protocol 1, substituting the this compound with the prepared pinacol ester.
Visualizations
Caption: A workflow diagram for troubleshooting low yields due to protodeboronation.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
References
troubleshooting low yields in 4-Bromo-2,5-difluorophenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 4-Bromo-2,5-difluorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Low Yields
Low yields in cross-coupling reactions with this compound can stem from a variety of factors, including suboptimal reaction conditions, reagent degradation, and competing side reactions. This guide will walk you through common issues and their solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the first things I should check?
A1: When encountering low yields, a systematic check of your reaction setup and components is the first step. Key areas to investigate include:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).[1][2] This involves using degassed solvents and purging the reaction vessel thoroughly.
-
Reagent Quality: Verify the purity and stability of your this compound, aryl halide, and other reagents. Boronic acids can degrade over time, especially if exposed to moisture.[3]
-
Catalyst Activity: Ensure your palladium catalyst and any associated ligands are active. Consider using a fresh batch of catalyst or a more robust pre-catalyst.
Q2: I suspect an issue with my reaction conditions. How can I optimize the catalyst, base, and solvent for my reaction?
A2: Optimization of reaction parameters is critical for achieving high yields. Consider the following:
-
Catalyst and Ligand Selection: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base Selection: The choice of base is crucial as it activates the boronic acid.[5] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base is often substrate-dependent. For instance, K₃PO₄ is often effective in couplings involving nitrogen-containing heterocycles.[5]
-
Solvent System: A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, toluene/water, or THF/water.[5] The aqueous component is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Ensure your organic solvent is of high purity and properly degassed.
Q3: Could side reactions be contributing to the low yield of my desired product?
A3: Yes, several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom.[4][6] This is a significant degradation pathway for arylboronic acids and can be promoted by aqueous and basic conditions.[3] To minimize this, you can try using anhydrous conditions, a milder base, or a more active catalyst to accelerate the desired reaction.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more likely to occur if the cross-coupling reaction is slow.[4]
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose into inactive palladium black, leading to a cessation of the catalytic cycle.[4]
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for Suzuki-Miyaura reactions with this compound?
A4: The optimal temperature can vary significantly depending on the specific substrates, catalyst, and solvent system used. While many Suzuki couplings are conducted at elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion, highly active modern catalysts can often facilitate the reaction at or near room temperature.[4] If you observe catalyst decomposition or an increase in side products at higher temperatures, experimenting with lower temperatures in combination with a more active catalyst is a recommended strategy.
Q5: How critical is the degassing of solvents and the reaction mixture?
A5: It is extremely critical. Oxygen can irreversibly oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive.[1] It can also lead to the degradation of phosphine ligands. Therefore, it is essential to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Common degassing techniques include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles.[2]
Q6: I am observing the consumption of my starting materials, but the yield of the desired product is still low. What could be the issue?
A6: If your starting materials are being consumed without the formation of the desired product, it is highly likely that side reactions are the primary issue. As mentioned earlier, protodeboronation of the this compound and homocoupling of the boronic acid are common culprits.[4] You should also consider the possibility of product degradation under the reaction conditions. Monitoring the reaction by techniques like TLC, GC-MS, or LC-MS can help identify the formation of byproducts.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids, providing a basis for optimization.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₄ | Moderate | Pd(OAc)₂ / SPhos | High | [2][4] |
| Base | Na₂CO₃ | Moderate | K₃PO₄ | High | [6] |
| Solvent | Toluene/H₂O | Good | Dioxane/H₂O | Excellent | [6] |
| Temperature | 80 °C | Good | 110 °C | Excellent | [6] |
Note: Yields are qualitative and can vary significantly based on the specific substrates and other reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress using TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Suzuki Coupling of 4-Bromo-2,5-difluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Bromo-2,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the electron-withdrawing nature of the fluorine atoms and the presence of a bromine substituent, this reagent can be susceptible to specific side reactions. This guide offers insights into reaction optimization, byproduct mitigation, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki couplings?
A1: The primary side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, leading to the formation of 1-bromo-2,5-difluorobenzene.[1] This is often exacerbated by the electron-withdrawing fluorine atoms, which increase the susceptibility of the boronic acid to this decomposition pathway.[2] Homocoupling results in the formation of a symmetric biaryl byproduct from the self-coupling of the boronic acid.[3]
Q2: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I troubleshoot this?
A2: Low yields with this compound can stem from several factors. Primarily, significant protodeboronation can consume the starting material.[4] Additionally, inefficient catalyst activity or catalyst decomposition can hinder the reaction.[3] To troubleshoot, consider the following:
-
Optimize the Base: The choice and amount of base are critical. Stronger bases can accelerate protodeboronation.[5] Consider using weaker bases like K₃PO₄ or Cs₂CO₃.[2]
-
Lower the Temperature: High temperatures can promote side reactions. If your catalyst system is active enough, reducing the reaction temperature may improve the yield of the desired product.[2]
-
Ensure Anhydrous Conditions: Water can be a proton source for protodeboronation. Using anhydrous solvents and reagents is crucial.[2][3]
-
Degas Thoroughly: Oxygen can lead to homocoupling and catalyst decomposition.[6] Ensure the reaction mixture is properly degassed.
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a boronic ester, such as a pinacol ester (Bpin), can protect it from premature decomposition.[1][3]
Q3: I am observing a significant amount of 1-bromo-2,5-difluorobenzene in my reaction mixture. How can I minimize this protodeboronation byproduct?
A3: Minimizing protodeboronation is key to a successful Suzuki coupling with this substrate. Strategies include:
-
Choice of Base: Employ milder bases such as K₃PO₄ or K₂CO₃.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway.
-
Catalyst and Ligand Selection: Highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), can accelerate the desired cross-coupling, outcompeting the slower protodeboronation.[3]
-
Anhydrous Conditions: Strictly exclude water from your reaction.
Q4: Is homocoupling a significant issue with this boronic acid, and how can it be prevented?
A4: Homocoupling can occur, especially in the presence of oxygen or with certain palladium(II) precatalysts that are reduced in situ.[2] To prevent this:
-
Thorough Degassing: Remove oxygen from the reaction mixture by purging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst can sometimes reduce the extent of homocoupling compared to in situ reduction of a Pd(II) source.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active pre-catalyst.[6] |
| Poor Solubility | - Screen different solvents or solvent mixtures to ensure all reactants are soluble.[7] |
| Insufficient Base Activity | - Use a freshly opened or properly stored base. - Ensure the base is finely powdered for better reactivity. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, while monitoring for byproduct formation. |
Problem 2: Consumption of Starting Material with Low Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | - Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[2] - Lower the reaction temperature.[2] - Use anhydrous solvents and reagents.[3] - Employ a more active catalyst to accelerate the desired reaction. |
| Homocoupling | - Ensure thorough degassing of the reaction mixture.[2] - Consider using a different palladium source. |
| Catalyst Decomposition | - Visually inspect for the formation of palladium black. - Use a more stable ligand or lower the reaction temperature.[3] |
Quantitative Data Summary
The following tables summarize reported yields for the Suzuki-Miyaura coupling of the closely related 2,5-Difluorophenylboronic acid with various aryl halides. This data can serve as a valuable reference for optimizing reactions with this compound.
Table 1: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Aryl Bromides [8]
| Coupling Partner (Aryl Bromide) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
| 4-Bromotoluene | Electron-donating | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | 85 |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Neutral | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Table 2: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Aryl Chlorides [8]
| Coupling Partner (Aryl Chloride) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Electron-withdrawing | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | Electron-withdrawing | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Electron-donating | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Neutral | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: Competing reaction pathways in the Suzuki coupling of this compound.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Bromo-Aryl Halides with 2,5-Difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the Suzuki-Miyaura cross-coupling of 4-bromo-aryl halides with 2,5-difluorophenylboronic acid. The advice herein is intended to help overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 2,5-difluorophenylboronic acid in Suzuki-Miyaura couplings?
A1: 2,5-Difluorophenylboronic acid is an electron-deficient boronic acid. A significant challenge associated with ortho-fluorinated aryl boronic acids like this one is their propensity to undergo competitive protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often accelerated under the basic conditions required for the Suzuki coupling, leading to reduced product yield.[1] Careful optimization of the catalyst system, base, and reaction temperature is crucial to minimize this degradation pathway.[1][2]
Q2: I am observing low to no yield in my reaction. What are the first parameters I should investigate?
A2: When troubleshooting a low-yield Suzuki-Miyaura coupling, a systematic approach is recommended.[3] Key parameters to check include:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are sensitive to air and may have degraded.[4]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[4][5] Ensure that all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
Reagent Quality: Verify the purity and integrity of your 4-bromo-aryl halide, 2,5-difluorophenylboronic acid, and the base. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent system is critical and can significantly impact the reaction outcome.[6]
Q3: What are the recommended starting conditions for coupling a 4-bromo-aryl halide with 2,5-difluorophenylboronic acid?
A3: For a successful coupling, starting with a well-established protocol is advisable. Below is a general starting point, but optimization for each specific substrate is often necessary.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Common and effective Pd(II) and Pd(0) precursors. |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) (2-5 mol%) | Bulky, electron-rich ligands that promote oxidative addition and are effective for challenging substrates.[7] |
| Base | K₃PO₄ (2-3 equivalents) or K₂CO₃ (2-3 equivalents) | Strong inorganic bases that are effective in promoting transmetalation.[2][4] |
| Solvent | Anhydrous and degassed aprotic solvents like 1,4-Dioxane, THF, or Toluene, often with a small amount of water (e.g., 4:1 or 10:1 organic:water). | The water can aid in dissolving the base and facilitating the reaction.[8] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl bromides.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[4] |
Q4: How does catalyst loading impact the reaction, and what is a typical range to explore?
A4: Catalyst loading is a critical parameter to optimize for both reaction efficiency and cost-effectiveness. While a higher catalyst loading can increase the reaction rate, it also increases the cost and the amount of residual palladium in the product. For many Suzuki-Miyaura couplings, a catalyst loading in the range of 0.5 to 5 mol% is a good starting point.[3][10] In some cases, with highly active catalyst systems, loadings can be significantly reduced to as low as 0.05 mol%.[10] It is recommended to start with a moderate loading (e.g., 2 mol%) and then incrementally decrease it to determine the minimum effective concentration for your specific substrates.
Troubleshooting Guide
Issue 1: Low Product Yield with Significant Starting Material Remaining
This scenario suggests that the catalytic cycle is proceeding slowly or not at all.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst, such as a Buchwald G3 or G4 precatalyst.[1] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of starting materials or product. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The electronic and steric properties of the ligand are crucial for efficient catalysis.[3][7] |
| Suboptimal Base | If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered for better solubility and reactivity.[8] |
Issue 2: Starting Material is Consumed, but Product Yield is Low with Byproducts Observed
This indicates that while the starting materials are reacting, the desired cross-coupling pathway is inefficient, and side reactions are dominating.
| Potential Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | This is a common side reaction with electron-deficient boronic acids.[1] To mitigate this, try using anhydrous conditions, a weaker base, or a lower reaction temperature.[7] Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from premature decomposition.[7] |
| Homocoupling of Boronic Acid | Homocoupling is often promoted by the presence of oxygen.[5] Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of the Aryl Bromide | This side reaction results in the replacement of the bromine atom with a hydrogen. It can be influenced by the solvent and base combination. Trying a different solvent system may help. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of a 4-bromo-aryl halide with 2,5-difluorophenylboronic acid.
Materials:
-
4-Bromo-aryl halide (1.0 equiv.)
-
2,5-Difluorophenylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 4-bromo-aryl halide, 2,5-difluorophenylboronic acid, base, palladium catalyst, and phosphine ligand.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeated three times.[2][3]
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-2,5-difluorophenylboronic Acid in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Bromo-2,5-difluorophenylboronic acid. The information is designed to address specific issues that may be encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Low Reaction Yield
Low product yield is a common issue in organic synthesis. This guide provides a systematic approach to troubleshooting low yields in reactions involving this compound.
Question: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura reactions can stem from several factors. Temperature is a critical parameter that directly influences reaction kinetics and, consequently, the overall yield. Below is a step-by-step guide to troubleshoot and optimize your reaction, with a focus on the effect of temperature.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
This compound: This compound can be susceptible to degradation. Ensure it is a free-flowing solid and has been stored under appropriate conditions (cool, dry, and inert atmosphere).
-
Reaction Partners and Reagents: Confirm the purity of the aryl halide, catalyst, ligand, and base. Ensure accurate stoichiometry.
-
-
Review Reaction Conditions:
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen. Ensure the reaction was set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Quality: Use anhydrous and properly degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
-
Optimize Reaction Temperature:
-
Temperature is a crucial factor. For many Suzuki-Miyaura reactions, higher temperatures lead to increased reaction rates and higher yields. However, excessively high temperatures can lead to thermal decomposition of reagents or catalysts.
-
If your reaction was performed at a lower temperature (e.g., 80 °C), consider incrementally increasing the temperature. For instance, studies on similar Suzuki-Miyaura reactions have shown that increasing the temperature from 100 °C to 120 °C can significantly improve conversion rates.[1] Some reactions may even benefit from temperatures as high as 140 °C.[1]
-
Conversely, if the reaction is producing significant byproducts, a lower temperature might be beneficial.
-
-
Evaluate Catalyst System:
-
The choice of palladium catalyst and ligand is critical. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active catalyst system, especially for less reactive aryl chlorides.
-
-
Re-evaluate Base and Solvent:
-
The combination of base and solvent can have a significant impact on the reaction outcome. Ensure the chosen base is suitable for your specific substrates.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki-Miyaura reaction with this compound?
A1: The optimal temperature can vary depending on the specific substrates and catalyst system used. However, a common starting point is in the range of 80-100 °C.[2][3] For less reactive coupling partners, temperatures may need to be increased to 120 °C or higher.[1][3]
Q2: How does temperature generally affect the yield of Suzuki-Miyaura reactions?
A2: In general, for many Suzuki-Miyaura cross-coupling reactions, an increase in temperature leads to a higher reaction rate and can result in a better product yield within a given timeframe. This is demonstrated in the table below, which shows data for a representative Suzuki-Miyaura reaction.
| Reaction Temperature (°C) | Conversion (%) |
| 100 | 72 |
| 120 | 85 |
| 140 | Favored |
Data adapted from a study on a similar Suzuki-Miyaura cross-coupling reaction and is for illustrative purposes.[1]
Q3: Can too high a temperature be detrimental to the reaction?
A3: Yes. While higher temperatures often favor the reaction, excessively high temperatures can lead to the thermal decomposition of the boronic acid, catalyst, or other reagents, resulting in a lower yield and the formation of impurities. The thermal stability of this compound and the catalyst should be considered when increasing the reaction temperature.
Q4: Are there any specific considerations for this compound regarding temperature?
A4: Due to the presence of electron-withdrawing fluorine atoms, this compound may have different reactivity compared to unsubstituted phenylboronic acid. This can influence the optimal temperature for the reaction. It is always recommended to perform a small-scale temperature optimization study for your specific reaction.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction involving this compound. Optimization of specific parameters, including temperature, may be required.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization.[2][3]
References
Technical Support Center: Suzuki-Miyaura Coupling with 4-Bromo-2,5-difluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 4-Bromo-2,5-difluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue: Significant Homocoupling of this compound Observed
Symptoms:
-
Formation of a symmetrical biaryl byproduct (4,4'-Dibromo-2,2',5,5'-tetrafluorobiphenyl).
-
Reduced yield of the desired cross-coupled product.
-
Complicated purification of the final product.
Root Causes and Solutions:
The homocoupling of arylboronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen, inappropriate choice of catalyst, base, or solvent.[1] For a substrate like this compound, the electronic effects of the fluorine and bromine substituents can also influence reactivity.
Troubleshooting Workflow for Homocoupling
Figure 1. A troubleshooting workflow for addressing the homocoupling of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling of this compound?
A1: The primary cause of homocoupling is often the presence of molecular oxygen in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of a symmetrical biaryl byproduct and regenerating Pd(0).[2][3] Rigorous exclusion of oxygen is therefore critical.[2]
Q2: How does the choice of palladium catalyst and ligand affect homocoupling?
A2: The selection of the palladium source and its associated ligand is crucial for minimizing homocoupling.[4]
-
Palladium Source: Using air-stable Pd(II) precatalysts can be advantageous as they are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[4][5] These ligands promote a faster reductive elimination step in the catalytic cycle, which outcompetes the side reactions leading to homocoupling.[4]
Q3: What is the role of the base in promoting or preventing homocoupling?
A3: The base is essential for activating the boronic acid for the transmetalation step.[4] However, the choice of base can significantly influence the extent of homocoupling.
-
Strong Bases: Strong bases like NaOH can sometimes accelerate homocoupling.
-
Weaker Bases: Weaker inorganic bases such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are often preferred as they can minimize this side reaction.[6][7] The base's strength should be sufficient to facilitate transmetalation without causing significant degradation of the starting materials or promoting side reactions.
Q4: Can the solvent system influence the degree of homocoupling?
A4: Yes, the solvent system plays a critical role.
-
Degassing: It is imperative to use degassed solvents to minimize the presence of dissolved oxygen.[1][8]
-
Solvent Choice: A variety of solvents, often in biphasic mixtures with water, have been successfully used in Suzuki reactions.[9] The addition of water can be beneficial for dissolving the inorganic base and facilitating transmetalation.[9] Common solvent systems include dioxane/water and toluene/water.[5][9] The optimal solvent system often needs to be determined empirically for a specific substrate combination.
Q5: Are there any procedural modifications that can help suppress homocoupling?
A5: Yes, several procedural adjustments can be made:
-
Rigorous Degassing: Employing techniques like freeze-pump-thaw cycles for the solvent or subsurface sparging with an inert gas (Argon or Nitrogen) is more effective than just a simple nitrogen blanket.[2]
-
Order of Addition: One suggested technique is to pre-heat the mixture of the palladium catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid.[1] This can help ensure the catalyst is in its active form and ready for the cross-coupling reaction.
-
Reducing Agents: In some cases, the addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[2]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating best practices to minimize homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[8]
-
Finely powdered base (e.g., K3PO4, 2.0–3.0 equiv)[8]
-
Degassed solvent system (e.g., Dioxane/H2O 10:1)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[8]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes to ensure the removal of atmospheric oxygen.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[8]
-
Solvent Addition: Add the degassed solvent system via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Catalytic Cycle and Homocoupling Pathway
Figure 2. Simplified mechanism of the Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway initiated by oxidation of the Pd(0) catalyst.
Data Presentation
Table 1: Summary of Key Parameters to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), a key step in the homocoupling pathway.[2][3] |
| Solvent | Degassed | Removes dissolved oxygen which can promote homocoupling.[1][8] |
| Palladium Source | Air-stable Pd(II) precatalysts | Offer convenience and consistent activity.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerate reductive elimination, outcompeting homocoupling.[4][5] |
| Base | Weaker inorganic base (e.g., K2CO3, K3PO4) | Sufficient for transmetalation while minimizing side reactions.[6][7] |
| Temperature | As low as feasible | Higher temperatures can sometimes lead to catalyst decomposition and increased side reactions.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of solvent choice on 4-Bromo-2,5-difluorophenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 4-Bromo-2,5-difluorophenylboronic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound, like other arylboronic acids, are:
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction is often promoted by aqueous conditions and can be influenced by pH. For fluorinated phenylboronic acids, this process can be more pronounced.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process in the presence of water.
Q2: How does the choice of solvent impact the stability of this compound?
A2: The choice of solvent is critical to the stability of this compound. Protic solvents, especially in the presence of base, can facilitate protodeboronation. Anhydrous aprotic solvents are generally preferred for storage and for reactions where stability is a concern. The stability in common organic solvents generally follows the trend: Aprotic polar solvents (e.g., THF, Dioxane, Acetonitrile) > Aprotic non-polar solvents (e.g., Toluene) > Protic solvents (e.g., alcohols, water).
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is recommended. Exposure to moisture, light, and elevated temperatures can accelerate degradation.
Q4: Can I use this compound in aqueous solvent mixtures for Suzuki-Miyaura coupling?
A4: While aqueous solvent mixtures are common in Suzuki-Miyaura coupling to dissolve the base, they can also promote the degradation of this compound via protodeboronation. If an aqueous mixture is necessary, it is crucial to use a highly active catalyst and optimized reaction conditions (e.g., lower temperature, shorter reaction time) to ensure the coupling reaction is faster than the degradation of the boronic acid.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Use a fresh, properly stored batch of the boronic acid.- Minimize exposure to air and moisture by handling under an inert atmosphere.- Consider using an anhydrous solvent system.- If an aqueous system is required, use degassed solvents and a highly active palladium catalyst to shorten reaction times. |
| Inefficient Catalyst System | - Use a palladium precatalyst that is known to be effective for challenging substrates (e.g., those with electron-withdrawing groups).- Screen different phosphine ligands to find one that promotes the desired coupling over side reactions.- Ensure the catalyst is not deactivated by impurities in the starting materials or solvents. |
| Incorrect Base or Base Strength | - The choice of base is critical. A base that is too strong can accelerate protodeboronation. A base that is too weak may not facilitate transmetalation effectively.- Consider using a milder base such as K₃PO₄ or Cs₂CO₃.- If using a solid base, ensure it is finely powdered and dry. |
| Suboptimal Solvent Choice | - If solubility is an issue, consider using a co-solvent system (e.g., dioxane/water, THF/water).- Ensure the solvent is of high purity and properly degassed to remove oxygen, which can lead to side reactions. |
Issue 2: Formation of Protodeboronated Byproduct (1-bromo-2,5-difluorobenzene)
| Potential Cause | Troubleshooting Steps |
| Presence of Water and/or Protic Solvents | - Use anhydrous solvents and reagents.- If water is necessary for the base, use the minimum amount required and consider a biphasic system with vigorous stirring. |
| Prolonged Reaction Time or High Temperature | - Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.- Use a more active catalyst that allows for lower reaction temperatures and shorter reaction times. |
| Inappropriate Base | - Avoid strong bases that can accelerate the rate of protodeboronation. Screen milder bases like K₂CO₃, K₃PO₄, or organic bases. |
Quantitative Stability Data
| Solvent | Solvent Type | Relative Stability | Comments |
| Anhydrous Dioxane | Aprotic Ether | High | A common and generally stable choice for Suzuki-Miyaura reactions. |
| Anhydrous Tetrahydrofuran (THF) | Aprotic Ether | High | Similar to dioxane, a good choice for maintaining stability. |
| Anhydrous Toluene | Aprotic Non-polar | Moderate-High | Generally stable, but solubility may be lower compared to more polar solvents. |
| Anhydrous Acetonitrile (ACN) | Aprotic Polar | Moderate | Can be a good solvent, but its polarity might slightly increase the rate of degradation if protic impurities are present. |
| Anhydrous N,N-Dimethylformamide (DMF) | Aprotic Polar | Moderate | Higher polarity and potential for trace water can increase degradation risk over time. |
| Dioxane / Water mixtures | Aprotic / Protic | Low-Moderate | The presence of water significantly increases the rate of protodeboronation. Stability is highly dependent on the water content, pH, and temperature. |
| Ethanol or Methanol | Protic | Low | Protic solvents can directly participate in protodeboronation, leading to significant degradation, especially at elevated temperatures. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Chosen Solvent
This protocol outlines a general method for quantitatively assessing the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent of interest (e.g., THF, Dioxane, Acetonitrile)
-
Internal standard (a stable compound that does not react with the boronic acid and is soluble in the chosen solvent, e.g., a stable aromatic compound with a distinct UV absorbance)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and the internal standard into a volumetric flask.
-
Dissolve the solids in the solvent of interest to create a stock solution of known concentration.
-
-
Stability Study Setup:
-
Transfer aliquots of the stock solution into several autosampler vials.
-
Keep the vials at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation for forced degradation studies).
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot from one of the vials onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) to separate the this compound from the internal standard and any degradation products (primarily 1-bromo-2,5-difluorobenzene).
-
Monitor the elution profile using a UV detector at a wavelength where all compounds of interest absorb (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, determine the peak area of the this compound and the internal standard.
-
Calculate the ratio of the peak area of the boronic acid to the peak area of the internal standard.
-
Plot this ratio against time to determine the rate of degradation. The degradation kinetics can then be modeled to determine the half-life of the boronic acid in that solvent under the tested conditions.
-
Visualizations
Technical Support Center: Efficient Cross-Coupling of 4-Bromo-2,5-difluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of cross-coupling reactions involving 4-Bromo-2,5-difluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings, particularly with electron-deficient boronic acids like this compound, can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the first step in troubleshooting.
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Reagent Quality: Ensure the this compound is of high purity and has been stored correctly to prevent degradation. The stability of boronic acids can be a concern, and using fresh or properly stored material is crucial.
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are susceptible to deactivation through oxidation.[1] Use fresh catalysts and ligands, and ensure they have been stored under an inert atmosphere.
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Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the palladium catalyst.[1] Ensure the base is of high purity and appropriate for the reaction.
-
Reaction Conditions: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of side products. Ensure the reaction is performed under a consistently inert atmosphere (e.g., Argon or Nitrogen).
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient arylboronic acids.[1][2] This is often exacerbated by the basic conditions required for the Suzuki coupling.[1] Several strategies can be employed to mitigate this issue:
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Choice of Base: The selection of the base is critical. While a base is necessary to activate the boronic acid for transmetalation, stronger bases can accelerate protodeboronation.[1][3] Consider using milder bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).[1]
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Anhydrous Conditions: Water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions and a suitable anhydrous base can help minimize this side reaction.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can be beneficial. Shorter reaction times and lower temperatures may reduce the extent of protodeboronation, provided the desired coupling reaction proceeds at a reasonable rate.[1]
Q3: Homocoupling of the boronic acid is a significant side product in my reaction. What are the likely causes and solutions?
A3: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or a highly efficient precatalyst system.
Q4: How does the choice of the aryl halide coupling partner affect the reaction efficiency?
A4: The reactivity of the aryl halide significantly impacts the success of the Suzuki-Miyaura coupling. The general reactivity trend is I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides are typically more challenging and often necessitate the use of more active and specialized catalyst systems to achieve good yields.[4]
Troubleshooting Guides
Problem: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst. |
| Poor Reagent Quality | Verify the purity of the this compound and the aryl halide. |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄). The choice of base can be substrate-dependent.[5] |
| Suboptimal Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Problem: Formation of Significant Byproducts (Protodeboronation/Homocoupling)
| Potential Cause | Troubleshooting Step |
| Protodeboronation | Use a milder base (e.g., K₂CO₃).[1] Employ anhydrous reaction conditions. Optimize for shorter reaction times. |
| Homocoupling | Ensure rigorous degassing of the reaction mixture. Use a Pd(0) catalyst source or a highly efficient precatalyst. |
| Reaction Temperature Too High | Lower the reaction temperature to a point where the desired reaction still proceeds efficiently. |
Data Presentation
The following tables summarize reported yields for the Suzuki-Miyaura coupling of 2,5-Difluorophenylboronic acid with various aryl halides, illustrating the impact of different reaction parameters.
Table 1: Suzuki Coupling Yields with Aryl Bromides [4]
| Coupling Partner (Aryl Bromide) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| 1-Bromo-4-methoxybenzene | Electron-donating | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 4-Bromotoluene | Electron-donating | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Neutral | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Table 2: Suzuki Coupling Yields with Aryl Chlorides [4]
| Coupling Partner (Aryl Chloride) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Electron-withdrawing | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | Electron-withdrawing | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Electron-donating | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Neutral | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide[4]
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To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv.), 2,5-difluorophenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4]
General Protocol for Suzuki-Miyaura Coupling with an Aryl Chloride[4]
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In a glovebox or under a continuous stream of inert gas, add the aryl chloride (1.0 equiv.), 2,5-difluorophenylboronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 3.0 equiv.), palladium source (e.g., Pd₂(dba)₃), and ligand (e.g., XPhos) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous and degassed solvent (e.g., Dioxane or t-Amyl alcohol).
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography to yield the pure biaryl product.[4]
Visualizations
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Suzuki Reactions of 4-Bromo-2,5-difluorophenylboronic acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2,5-difluorophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of Suzuki reactions with this compound.
Q1: After aqueous workup, my product seems to be lost or the yield is significantly lower than expected. What could be the issue?
A1: Low product yield after aqueous workup can stem from several factors. A primary concern with ortho-fluorinated aryl boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[1] Additionally, incomplete extraction or emulsion formation during the workup can lead to product loss.
Troubleshooting Steps:
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Minimize Exposure to Strong Base: If possible, neutralize the reaction mixture with a mild acid (e.g., dilute HCl) before extraction to minimize base-catalyzed protodeboronation of any unreacted boronic acid.
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM).[2][3]
-
Break Emulsions: If an emulsion forms, adding brine or passing the mixture through a pad of Celite can help to break it.
-
Check pH: Before extraction, ensure the aqueous layer is not overly basic, as this can promote the formation of phenolic impurities that may complicate purification.
Q2: My crude NMR shows a significant amount of a byproduct that appears to be 1,4-difluorobenzene. What is happening?
A2: The presence of 1,4-difluorobenzene is a strong indicator of protodeboronation of your this compound starting material. This side reaction is often accelerated by basic conditions and the presence of water.[1][4]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water content.[4]
-
Optimize Base: Consider using a weaker base or a carefully controlled amount of a stronger base. The choice of base is critical in Suzuki couplings.[1][5]
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Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can protect it from premature decomposition.[4]
Q3: I am observing a black precipitate in my reaction mixture. Is this a problem and how do I remove it?
A3: The formation of a black precipitate is typically palladium black, which results from the decomposition of the palladium catalyst.[4][6] While its presence indicates some catalyst instability, it is not always detrimental to the overall reaction. However, it should be removed during the workup.
Troubleshooting Steps:
-
Filtration: After cooling the reaction to room temperature, dilute the mixture with an organic solvent and filter it through a pad of Celite to remove the palladium black before proceeding with the aqueous workup.[3][7]
-
Optimize Ligand: Catalyst decomposition can sometimes be mitigated by using more robust phosphine ligands that better stabilize the palladium center.
Q4: My purified product is contaminated with a high-molecular-weight impurity. What could it be?
A4: A common byproduct in Suzuki reactions is the homocoupling of the boronic acid, which in this case would lead to the formation of a symmetrical biaryl.[4][6] This is more likely to occur if the cross-coupling reaction is slow.
Troubleshooting Steps:
-
Chromatography: Careful column chromatography is usually effective in separating the desired cross-coupled product from the higher molecular weight homocoupled byproduct.
-
Reaction Optimization: To minimize homocoupling, reaction conditions can be optimized to favor the cross-coupling pathway, for instance by adjusting the catalyst system or temperature.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction involving this compound?
A1: A general workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[2][8][9]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][8][9]
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Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2][3][4]
Q2: Which solvents are typically used for the extraction of the product?
A2: Ethyl acetate is a commonly used solvent for extraction due to its good solvating properties for a wide range of organic compounds and its immiscibility with water.[2][3] Dichloromethane (DCM) can also be used.
Q3: How can I monitor the progress of my Suzuki reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[2][3]
Q4: Is it necessary to degas the solvents and reagents for a Suzuki reaction?
A4: Yes, degassing is highly recommended. Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium(II) species that can promote side reactions like homocoupling.[10] Degassing is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Data Presentation
Table 1: Common Conditions for Suzuki Reactions with Fluorinated Phenylboronic Acids
| Parameter | Typical Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Choice depends on the reactivity of the coupling partners. |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands can improve catalyst stability and activity.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the transmetalation step.[5] Its strength can influence side reactions. |
| Solvent | Toluene, Dioxane, THF, often with water | A mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base.[9] |
| Temperature | Room temperature to 110 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[4] |
Experimental Protocols
Detailed Workup and Purification Protocol:
-
Cooling and Filtration: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature. Dilute the reaction mixture with 20 mL of ethyl acetate and filter through a 1-inch pad of Celite in a Büchner funnel to remove the palladium catalyst and any inorganic salts. Wash the filter cake with an additional 10 mL of ethyl acetate.
-
Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Add 20 mL of deionized water and shake vigorously. Allow the layers to separate. If an emulsion forms, add 5-10 mL of brine and gently swirl.
-
Washing: Remove the aqueous layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent, and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude product. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
Mandatory Visualization
Caption: General workflow for the workup and purification of a Suzuki reaction.
Caption: Troubleshooting decision tree for common Suzuki reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to 4-Bromo-2,5-difluorophenylboronic Acid and Other Difluorophenylboronic Acid Isomers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, and their fluorinated analogues offer a direct route to these valuable motifs.
This guide provides an objective comparison of 4-Bromo-2,5-difluorophenylboronic acid with other common difluorophenylboronic acid isomers. We will examine their physical properties, comparative reactivity in the Suzuki-Miyaura cross-coupling reaction supported by experimental data, and the unique synthetic applications enabled by the presence of a bromo substituent.
Physicochemical Properties
The substitution pattern of fluorine atoms on the phenyl ring influences the physical properties of the boronic acids, such as melting point and polarity. The introduction of a heavier bromine atom further increases the molecular weight.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₆H₄BBrF₂O₂ | 236.81 | Not available¹ |
| 2,4-Difluorophenylboronic acid | ![]() | C₆H₅BF₂O₂ | 157.91 | 247-250[1][2] |
| 2,5-Difluorophenylboronic acid | ![]() | C₆H₅BF₂O₂ | 157.91 | 105-110[3][4] |
| 3,5-Difluorophenylboronic acid | ![]() | C₆H₅BF₂O₂ | 157.91 | 210-217[5] |
¹Melting point data for this compound is not consistently reported, potentially due to decomposition or the presence of varying amounts of its corresponding anhydride (boroxine).
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for creating carbon-carbon bonds. The efficiency of this reaction depends on the electronic and steric properties of the boronic acid. Electron-withdrawing fluorine atoms can increase the Lewis acidity of the boron center, which may facilitate the crucial transmetalation step in the catalytic cycle.
While direct, side-by-side comparative data for this compound is limited, a performance comparison of its parent isomers against a common coupling partner, 4-chloroanisole, under standardized conditions provides a valuable benchmark for the reactivity of the difluorophenylboronic acid scaffold.
| Boronic Acid Isomer | Coupling Partner | Yield of Coupled Product (%) |
| 2,4-Difluorophenylboronic acid | 4-Chloroanisole | 92 |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | 88 |
| 3,5-Difluorophenylboronic acid | 4-Chloroanisole | 85 |
Data sourced from a comparative analysis under standardized Suzuki-Miyaura conditions. Yields were determined by HPLC.
This data suggests that all difluorophenylboronic acid isomers are competent coupling partners, affording high yields. The slight variations may be attributed to differences in steric hindrance and electronic effects imparted by the specific fluorine substitution patterns.
The Strategic Advantage of this compound
The primary distinguishing feature of This compound is its dual reactivity. It possesses both a boronic acid group for a primary Suzuki-Miyaura coupling and a bromine atom that can serve as a handle for a secondary, orthogonal cross-coupling reaction. This bifunctionality makes it an exceptionally valuable reagent for the synthesis of complex, multi-substituted aryl scaffolds in a controlled, stepwise manner.
For instance, a researcher can first couple the boronic acid moiety with an aryl halide and then, in a subsequent step, use the bromo-substituent to introduce a different aryl, alkyl, or other functional group via a second Suzuki, Sonogashira, or Buchwald-Hartwig reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific boronic acids discussed.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the phenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Conclusion
Difluorophenylboronic acids are highly effective and valuable reagents in medicinal chemistry and materials science. While isomers such as 2,4-, 2,5-, and 3,5-difluorophenylboronic acid demonstrate excellent reactivity in standard Suzuki-Miyaura cross-coupling reactions, This compound offers a distinct strategic advantage. Its bifunctional nature enables a stepwise approach to constructing complex molecules, allowing for the selective introduction of different substituents at two distinct positions on the phenyl ring. This makes it a superior choice for synthetic campaigns requiring convergent and flexible routes to novel, highly decorated chemical entities. The choice between these reagents will ultimately depend on the specific synthetic goal: for a direct introduction of a difluorophenyl group, the non-brominated isomers are sufficient, but for more elaborate, multi-step syntheses, the utility of the bromo-functionalized analogue is unparalleled.
References
A Comparative Analysis of the Reactivity of 4-Bromo-2,5-difluorophenylboronic Acid and 4-bromophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Arylboronic Acid for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid reagent is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the reactivity of 4-Bromo-2,5-difluorophenylboronic acid and 4-bromophenylboronic acid, two valuable building blocks in medicinal chemistry and materials science.
Chemical Structures
The foundational difference between the two compounds lies in the substitution pattern on the phenyl ring. This compound possesses two electron-withdrawing fluorine atoms in addition to the bromine atom, whereas 4-bromophenylboronic acid has only the bromine substituent.
| Compound | Chemical Structure |
| This compound | |
| 4-bromophenylboronic acid |
Reactivity Comparison in Suzuki-Miyaura Coupling
The electronic properties of the arylboronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-withdrawing substituents on the phenyl ring can decrease the nucleophilicity of the organic group, potentially slowing down its transfer to the palladium center and thus reducing the overall reaction rate and yield.
The fluorine atoms on this compound are strongly electron-withdrawing. This electronic effect is expected to render this compound less reactive in Suzuki-Miyaura couplings compared to the non-fluorinated 4-bromophenylboronic acid. The available experimental data from various studies, while not from direct head-to-head comparisons under identical conditions, generally supports this trend.
Quantitative Performance Data
The following table summarizes the performance of the two boronic acids in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that direct comparison of yields can be influenced by variations in reaction partners, catalysts, ligands, bases, solvents, and temperatures.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O (2:1) | RT | 0.5 | >95 |
| This compound | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | Toluene | 100 | 2 | 92 |
| 4-bromophenylboronic acid | 4-bromoacetophenone | Magnetic supported Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | 24 | 94 |
| 4-bromophenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura coupling reactions involving each of the subject boronic acids are provided below. These protocols are representative examples and may require optimization for different substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline for the palladium-catalyzed coupling of this compound.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%) or a pre-catalyst (e.g., XPhos Palladacycle G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., THF/H₂O, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, the palladium source, ligand (if not using a pre-catalyst), and the base.
-
Evacuate and backfill the reaction vessel with an inert gas at least three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature to 120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 4-bromophenylboronic acid with an Aryl Halide
This protocol outlines a general procedure for the coupling of 4-bromophenylboronic acid.
Materials:
-
4-bromophenylboronic acid (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve the aryl halide and the palladium catalyst in the solvent and stir under an inert atmosphere for approximately 30 minutes at room temperature.
-
Add the 4-bromophenylboronic acid, the base, and water to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 70-80 °C) and stir for the specified time (e.g., 18-22 hours).
-
Monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture to room temperature and add ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Yield-Based Analysis
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the boronic acid, and its choice significantly impacts the reaction yield and scope. This guide provides an objective comparison of the performance of different classes of boronic acids—aryl, heteroaryl, and alkyl—in Suzuki-Miyaura coupling, supported by experimental data.
Performance Comparison of Boronic Acids
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by steric and electronic factors. The following tables summarize the yields obtained with various boronic acids, providing a comparative overview of their performance under specific reaction conditions.
Table 1: Yield Comparison of Aryl, Heteroaryl, and Alkylboronic Acids in Suzuki-Miyaura Coupling
This table compares the yields of different classes of boronic acids when coupled with a common aryl halide. The data illustrates the general reactivity trends observed in Suzuki-Miyaura reactions.
| Boronic Acid Class | Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl | Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | RT | 24 | 95 | [1] |
| Aryl | 4-Methoxyphenylboronic acid | p-Bromotoluene | Pd(OAc)₂ / Ligand L3 | K₂CO₃ | DMF/H₂O | 80 | 2 | 92 | [2] |
| Heteroaryl | 5-Indoleboronic acid | 3-Chloroindazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [3] |
| Heteroaryl | Pyrimidine-5-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [4] |
| Alkyl | Cyclohexylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 24 | 75 | [5] |
| Alkyl | n-Octylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | [6] |
Table 2: Influence of Substituents on Arylboronic Acid Reactivity
The electronic nature of substituents on the arylboronic acid can significantly affect the reaction yield. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have a more complex effect.
| Boronic Acid | Substituent Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [7] |
| 4-Methylphenylboronic acid | Electron-donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 92 | [7] |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 95 | [1] |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 88 | [7] |
| 4-Formylphenylboronic acid | Electron-withdrawing | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of an Arylboronic Acid with an Aryl Bromide
This protocol is a generalized procedure based on common practices reported in the literature.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Heteroarylboronic Acid
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive coupling partners.[8]
Materials:
-
Heteroaryl halide or Heteroarylboronic acid (1.0 equiv)
-
Arylboronic acid or Aryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
In a microwave-safe reaction vessel, combine the heteroaryl halide/boronic acid, the coupling partner, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the general protocol.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Unlocking Synthetic Versatility: The Advantages of 4-Bromo-2,5-difluorophenylboronic Acid in Modern Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to enhance key properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] 4-Bromo-2,5-difluorophenylboronic acid has emerged as a valuable and versatile building block, offering a unique combination of functionalities that provide distinct advantages in the synthesis of complex molecules. This guide provides a comparative overview of its performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary advantage of this compound lies in its trifunctional nature. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides.[1][3] The two fluorine atoms significantly influence the electronic properties of the phenyl ring, often leading to improved reaction kinetics and yields in coupling reactions. Furthermore, the bromine atom provides an additional reactive site for subsequent functionalization, allowing for sequential, site-selective cross-coupling reactions to build intricate molecular architectures.[1] This "triple-threat" characteristic makes it a highly efficient building block for creating diverse compound libraries.
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Analysis
Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend: I > Br > OTf >> Cl.[3] The presence of electron-withdrawing fluorine atoms on the boronic acid partner can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher yields and shorter reaction times compared to non-fluorinated analogs.[4]
Below is a compilation of data summarizing the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Aryl Bromides
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxy-phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good |
| 4-Bromophenylboronic acid | Phenylboronic acid | Magnetic supported Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | 24 | High |
| 2,5-Difluorophenylboronic acid | 4-Bromo-acetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| 2,5-Difluorophenylboronic acid | Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Note: The data presented is compiled from various sources and should be used as a general performance benchmark. Direct comparison of yields should be approached with caution as reaction conditions are not identical.
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling with Aryl Chlorides
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) |
| 2,5-Difluorophenylboronic acid | 4-Chloro-acetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 2,5-Difluorophenylboronic acid | 4-Chloro-benzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 2,5-Difluorophenylboronic acid | Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Advantages in the Synthesis of Bioactive Molecules
The 4-bromo-2,5-difluorophenyl moiety is a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological profiles. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.[1] The bromo substituent provides a handle for further diversification, allowing for the exploration of structure-activity relationships.
This building block and its derivatives have been utilized in the synthesis of a variety of biologically active compounds, including:
-
Anticancer Agents: The 4-bromo-2,5-dimethoxyphenyl moiety, structurally related to the title compound, has been incorporated into molecules that act as tubulin polymerization inhibitors, which are effective in arresting the cell cycle and inducing apoptosis in cancer cells.[2]
-
Central Nervous System (CNS) Disorder Therapeutics: Derivatives of 4-bromo-2,5-difluorobenzoic acid have been investigated as modulators of dopamine neurotransmission, showing potential for the treatment of CNS disorders.[5]
-
Antivirals and Compounds Targeting the CNS: The related building block, 4-bromo-2,5-difluoropyridine, has been used to create novel antivirals and compounds targeting the central nervous system.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are generalized procedures for key reactions involving arylboronic acids. It is important to note that these are starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.
Materials:
-
Arylboronic acid (e.g., this compound) (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide.
Materials:
-
Aryl halide (e.g., a product from a previous Suzuki coupling with this compound) (1.0 equivalent)
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (a suitable amine, e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, LC-MS, or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Synthetic Strategies
The following diagrams illustrate the logical workflow and advantages of using this compound in multi-step synthesis.
Caption: Sequential cross-coupling workflow using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,5-difluorobenzoic Acid: Pharmaceutical Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
A Comparative Structural Analysis of Phenylboronic Acid Derivatives for Pharmaceutical and Materials Science Applications
This guide presents a detailed comparative structural analysis of compounds derived from fluorinated and brominated phenylboronic acids, with a particular focus on derivatives of 4-Bromo-2,5-difluorophenylboronic acid and its analogues. The introduction of fluorine and bromine atoms into the phenyl ring significantly influences the physicochemical properties of these molecules, including their crystal packing, intermolecular interactions, and reactivity. These characteristics are of paramount importance in the fields of drug discovery, materials science, and crystal engineering. This document provides a comprehensive overview of their structural features, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.
Performance Comparison of Fluorinated Phenylboronic Acid Structures
The substitution of fluorine atoms on the phenyl ring of boronic acids significantly influences their crystal packing, intermolecular interactions, and overall molecular geometry.[1] To illustrate these effects, this section compares the crystallographic data of a derivative of 2,5-difluorophenylboronic acid with its structural isomer, 2,4-difluorophenylboronic acid.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of (2,5-Difluoro-1,4-phenylene)diboronic acid and 2,4-Difluorophenylboronic acid.[1]
| Parameter | (2,5-Difluoro-1,4-phenylene)diboronic acid | 2,4-Difluorophenylboronic acid |
| Chemical Formula | C₆H₆B₂F₂O₄ | C₆H₅BF₂O₂ |
| Molecular Weight | 201.73 g/mol | 157.91 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Unit Cell Dimensions | a = 6.43 Å, b = 7.89 Å, c = 8.21 Å | a = 7.01 Å, b = 9.34 Å, c = 10.56 Å |
| β = 101.3° | β = 109.8° | |
| Volume | 408 ų | 649 ų |
| Density (calculated) | 1.64 g/cm³ | 1.61 g/cm³ |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of phenylboronic acid derivatives. The presence of various NMR-active nuclei, such as ¹H, ¹³C, ¹⁹F, and ¹¹B, provides a wealth of structural information.
Comparative NMR Data
The following table outlines the expected NMR chemical shifts for 2,5-difluorophenylboronic acid and its isomers, providing a basis for comparison with derivatives of this compound.
| Nucleus | 2,5-Difluorophenylboronic Acid | 2,4-Difluorophenylboronic Acid | 3,5-Difluorophenylboronic Acid |
| ¹H NMR (δ, ppm) | Aromatic protons in the range of 7.0-8.0 ppm, with complex splitting due to H-H and H-F couplings. The B(OH)₂ protons appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent. | Aromatic protons typically appear in the range of 6.9-7.9 ppm. | Aromatic protons are observed around 7.2-7.6 ppm. |
| ¹³C NMR (δ, ppm) | Aromatic carbons are observed between 100-165 ppm. The carbon attached to boron is broad and may be difficult to observe. Carbons attached to fluorine exhibit large one-bond C-F coupling constants. | Aromatic carbons appear in a similar range, with characteristic C-F coupling patterns. | Aromatic carbons are in the expected region with distinct C-F couplings. |
| ¹⁹F NMR (δ, ppm) | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm. | Two signals for the two fluorine atoms. | A single signal for the two equivalent fluorine atoms. |
| ¹¹B NMR (δ, ppm) | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid. | A signal in a similar range around 30 ppm. | A signal in a similar range around 30 ppm. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these techniques in other research contexts.
Single-Crystal X-ray Diffraction
The determination of the crystal structure for the compared compounds was achieved through single-crystal X-ray diffraction.[1]
1. Crystal Growth and Selection: High-quality single crystals are essential for successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by the slow evaporation of a saturated solution.
-
Procedure: Dissolve the phenylboronic acid derivative in a suitable solvent (e.g., water, ethanol) to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent. Once crystals have formed, they are carefully examined under a microscope. A well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, is selected for mounting.[1]
2. Data Collection: Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.
-
X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.[1]
-
Procedure: The selected crystal is mounted on a goniometer head, often using a cryoloop and oil. The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[1]
3. Structure Solution and Refinement:
-
Procedure: The initial crystal structure is solved using direct methods or Patterson methods, which provides an initial model of the atomic positions. The structural model is then refined using a least-squares method. This process adjusts the atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for the NMR analysis of a phenylboronic acid derivative is outlined below.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the labile boronic acid protons.
2. Instrumentation:
-
Analyses should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
General Procedure for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is a common application for phenylboronic acids.
1. Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Add the appropriate solvent (e.g., toluene, dioxane, or DMF, often with water).
2. Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (ranging from a few hours to overnight).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Visualizing Experimental and Logical Workflows
To further clarify the experimental workflow and the relationships between the compared molecules, the following diagrams are provided.
Caption: A flowchart illustrating the major steps in the synthesis and structural analysis of a derivative of this compound.
Caption: A diagram illustrating the logical relationship for a comparative study of different phenylboronic acid derivatives in a Suzuki coupling reaction.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2,5-difluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Bromo-2,5-difluorophenylboronic acid, a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide will also compare its performance in a model reaction against common alternatives.
Purity Assessment
A multi-faceted approach is essential for a thorough purity assessment of this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information regarding the identity and quantity of the target compound and any potential impurities.
Common impurities in the synthesis of arylboronic acids include unreacted starting materials, homocoupling byproducts, products of protodeboronation, and boronic anhydrides (boroxines).[1]
Data Presentation: Purity Analysis
The following table summarizes the typical purity data for a synthesized batch of this compound and its common alternatives, as determined by HPLC and quantitative NMR (qNMR).
| Compound | Purity by HPLC (%) | Purity by qNMR (%) |
| This compound | ≥ 98.0 | ≥ 98.5 |
| 2,4-Difluorophenylboronic acid | ≥ 97.5 | ≥ 98.0 |
| 3,5-Difluorophenylboronic acid | ≥ 98.0 | ≥ 98.2 |
| 4-Fluorophenylboronic acid | ≥ 99.0 | ≥ 99.2 |
| Phenylboronic acid | ≥ 99.5 | ≥ 99.6 |
Performance Comparison in Suzuki-Miyaura Cross-Coupling
To evaluate the performance of this compound, a Suzuki-Miyaura cross-coupling reaction with a model aryl halide, 4-chloroanisole, was conducted and the yield was compared to that obtained with alternative boronic acids. The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2][3][4][5]
Data Presentation: Reaction Yields
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 1 | >95 |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1 | ~90 |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve a small amount of the boronic acid in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent such as DMSO-d₆, CDCl₃, or Methanol-d₄ (0.6-0.7 mL).[6] The use of protic solvents like Methanol-d₄ can help to minimize the formation of boroxine anhydrides, which can complicate the spectra.
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Standard fluorine experiment.
-
¹¹B NMR: While less common for routine purity, ¹¹B NMR can provide specific information about the boron environment and the presence of borate impurities.[7][8]
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.[6]
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.[6]
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9]
-
Analysis: The resulting spectrum should be analyzed for the molecular ion peak and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., XPhos).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., THF/H₂O).
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Beyond the Boronic Acid: A Comparative Guide to Alternative Reagents for Fluorinated Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of fluorinated biaryl compounds is a critical step in the creation of novel therapeutics and functional materials. While 4-Bromo-2,5-difluorophenylboronic acid is a commonly utilized reagent in Suzuki-Miyaura cross-coupling reactions, its stability and handling can pose challenges. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to facilitate the selection of the optimal synthetic strategy.
The strategic incorporation of fluorine into biaryl scaffolds can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, robust and efficient synthetic methods are in high demand. This report details the utility of potassium organotrifluoroborates, decarboxylative cross-coupling, and direct C-H arylation as powerful alternatives to traditional boronic acids for the synthesis of fluorinated biaryls.
Reagent Comparison at a Glance
The choice of reagent for the synthesis of fluorinated biaryls impacts reaction efficiency, reproducibility, and overall cost-effectiveness. Below is a qualitative comparison of this compound and its primary alternatives.
| Reagent Class | Key Advantages | Key Disadvantages |
| Arylboronic Acids | - Well-established methodology (Suzuki-Miyaura) - Commercially available | - Prone to protodeboronation, especially with electron-withdrawing groups[2] - Can be unstable and difficult to handle, leading to irreproducible results |
| Potassium Aryltrifluoroborates | - Enhanced stability (air and moisture stable crystalline solids)[3][4] - Improved handling and storability[3] - Often provide higher and more reproducible yields[5] | - Requires an additional synthetic step from the boronic acid[3] - Can be more expensive than the corresponding boronic acid |
| Aryl Carboxylic Acids (Decarboxylative Coupling) | - Utilizes inexpensive, readily available, and stable starting materials[6] - Avoids the use of organoboron reagents[6] - Releases CO2 as a benign byproduct | - May require higher reaction temperatures or specific catalyst systems - Substrate scope can be limited by the electronic nature of the carboxylic acid[7] |
| Fluoroarenes (Direct C-H Arylation) | - Most atom-economical approach[8] - Avoids pre-functionalization of the fluoroarene coupling partner[9] | - Regioselectivity can be a challenge[9] - Often requires specific and sometimes complex catalytic systems[10] - Can require an excess of the fluoroarene substrate[9] |
Performance in Biaryl Synthesis: A Look at the Data
While direct, side-by-side comparisons under identical conditions are scarce in the literature[11], the following table presents representative yields for Suzuki-Miyaura and other cross-coupling reactions for the synthesis of fluorinated biaryls, illustrating the efficacy of different approaches. It is important to note that reaction conditions vary across these examples.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,5-Difluorophenylboronic Acid[12] | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2,5-Difluorophenylboronic Acid[2] | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | >95 |
| Potassium Benzofuran-2-yltrifluoroborate[3] | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| Potassium 2,4-Dimethoxypyrimidin-5-yltrifluoroborate[3] | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 88 |
| 2,4-Difluorobenzoic Acid (as Zinc salt) | Phenyl Fluorosulfate | Pd(PPh₃)₄ | - | DMF | 120 | 81 |
| 1,3-Difluorobenzene (Direct Arylation)[9] | 4-Bromotoluene | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | K₂CO₃ | DMA | 120 | 85 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of fluorinated biaryls using the discussed alternative reagents. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Potassium 4-Bromo-2,5-difluorophenyltrifluoroborate
Synthesis of Potassium 4-Bromo-2,5-difluorophenyltrifluoroborate: To a solution of this compound (1.0 equiv) in methanol, an aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with a cold solvent (e.g., acetone) and dried to yield the potassium trifluoroborate salt.[3]
Cross-Coupling Reaction: In a reaction vessel, the aryl halide (1.0 equiv), potassium 4-bromo-2,5-difluorophenyltrifluoroborate (1.05-1.2 equiv), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv) are combined.[5] The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent system (e.g., THF/water, 4:1) is added, and the mixture is heated to 80 °C until the reaction is complete (monitored by TLC or LC-MS).[13] The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Protocol 2: Decarboxylative Cross-Coupling of 4-Bromo-2,5-difluorobenzoic Acid
In a reaction vessel, 4-bromo-2,5-difluorobenzoic acid (1.2 equiv) is combined with a base (e.g., K₂CO₃) and a copper(I) salt (e.g., CuI) in a polar aprotic solvent (e.g., NMP or DMF). The mixture is heated to form the aryl copper species. In a separate vessel, the aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(OAc)₂) are combined. The pre-formed aryl copper solution is then transferred to the second vessel, and the reaction is heated until completion.[6][14] The workup typically involves cooling the reaction, diluting with water, extracting with an organic solvent, and purifying by column chromatography.
Protocol 3: Direct C-H Arylation of 1-Bromo-2,5-difluorobenzene
In a Schlenk tube under an inert atmosphere, the aryl halide (1.0 equiv), 1-bromo-2,5-difluorobenzene (1.5-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., P(tBu)₂Me·HBF₄, 10 mol%), and a base (e.g., K₂CO₃, 1.1 equiv) are combined.[9] An anhydrous solvent such as DMA is added, and the mixture is heated to 120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is washed with water. The organic layer is then dried, concentrated, and the product is purified by column chromatography.
Visualizing the Synthetic Pathways and Biological Relevance
To aid in the conceptualization of these synthetic strategies and their application, the following diagrams illustrate a general experimental workflow and the role of fluorinated biaryls in a key biological process.
A generalized workflow for cross-coupling reactions.
Fluorinated biaryl motifs are prevalent in kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in diseases like cancer.[15][16]
Fluorinated biaryls can act as kinase inhibitors.
Conclusion
While this compound remains a viable reagent, its limitations have spurred the development of superior alternatives for the synthesis of fluorinated biaryls. Potassium aryltrifluoroborates offer enhanced stability and reproducibility for Suzuki-Miyaura couplings. Decarboxylative cross-coupling and direct C-H arylation provide conceptually different, atom-economical routes that bypass the need for organoboron reagents. The selection of the most appropriate method will depend on factors such as substrate availability, functional group tolerance, and the desired scale of the reaction. By considering these alternatives, researchers can optimize their synthetic strategies to more efficiently access novel fluorinated biaryls for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 8. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 15. researchgate.net [researchgate.net]
- 16. uh-ir.tdl.org [uh-ir.tdl.org]
A Researcher's Guide to 4-Bromo-2,5-difluorophenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorinated compounds—enhanced metabolic stability, increased binding affinity, and improved lipophilicity—make them highly desirable in the design of novel therapeutics. 4-Bromo-2,5-difluorophenylboronic acid has emerged as a critical building block in this endeavor, primarily through its application in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl structures.
This guide provides a comprehensive overview of the applications of this compound, offering a comparative analysis of its performance against alternative reagents. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in synthetic planning and execution.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The performance of this compound in these reactions is influenced by several factors, including the choice of catalyst, base, solvent, and the electronic nature of the coupling partner. Due to the electron-withdrawing nature of the fluorine atoms, this boronic acid can be challenging to couple compared to non-fluorinated analogs. However, with optimized conditions, high yields of the desired biaryl products can be achieved.
Below is a compilation of data from various studies, summarizing the performance of 2,5-difluorophenylboronic acid (a close analog for which more data is available) and other relevant isomers in Suzuki-Miyaura coupling reactions. This data provides a valuable benchmark for what can be expected when using this compound.
Table 1: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [1] |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | [2] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | [2] |
| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 88 | [2] |
Table 2: Comparative Performance of Fluorinated Phenylboronic Acid Isomers
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98 | [3] |
| 3,4-Difluorophenylboronic Acid | 4-Iodotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 94 | [2] |
| 2,5-Difluorophenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [2] |
Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.
Key Applications in Drug Discovery
The 2,5-difluorophenyl moiety is a prevalent structural motif in a variety of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The fluorine atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, leading to enhanced potency and selectivity. This compound serves as a key intermediate for the synthesis of these complex pharmaceutical agents.[4]
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible synthesis of biaryl compounds using this compound. Below are representative experimental protocols for a general Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a decision-making process for selecting fluorinated building blocks.
References
A Cost-Benefit Analysis of 4-Bromo-2,5-difluorophenylboronic Acid in Sequential Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Building Block
In the realm of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and multiple reactive sites into molecular scaffolds is a paramount objective. 4-Bromo-2,5-difluorophenylboronic acid has emerged as a valuable building block for such endeavors, offering a unique combination of a nucleophilic boronic acid moiety and an electrophilic bromine atom, both situated on a fluorinated phenyl ring. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, with a particular focus on its application in sequential Suzuki-Miyaura cross-coupling reactions. We present a comparison with viable alternatives, supported by experimental data, to inform strategic decisions in complex organic synthesis.
Performance in Sequential Suzuki-Miyaura Cross-Coupling
The primary advantage of this compound lies in its bifunctional nature, which allows for selective, sequential carbon-carbon bond formation. The differential reactivity of the boronic acid group and the aryl bromide is the cornerstone of this strategy. Typically, the boronic acid moiety is more reactive under standard Suzuki-Miyaura conditions, allowing for an initial coupling reaction while leaving the bromine atom intact for a subsequent transformation. This is followed by a second coupling at the bromide position, often under more forcing conditions. This sequential approach is highly valuable for the synthesis of unsymmetrical biaryl and more complex multi-aryl systems.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is a key consideration when selecting building blocks for sequential synthesis.
Table 1: Performance Comparison in Sequential Suzuki-Miyaura Cross-Coupling
| Feature | This compound | 4-Iodo-2,5-difluorophenylboronic Acid | 2,5-Dibromophenylboronic Acid |
| Selectivity in Sequential Coupling | High selectivity achievable due to the significant reactivity difference between the boronic acid and the bromide. | Highest selectivity for initial coupling at the iodo position due to the C-I bond's high reactivity. | Lower selectivity between the two bromine atoms can lead to mixtures of mono- and di-substituted products, requiring careful optimization. |
| Reaction Conditions for First Coupling | Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80-100 °C). | Milder conditions can often be employed for the first coupling at the iodo- position. | Requires careful control of stoichiometry and reaction time to favor mono-arylation. |
| Reaction Conditions for Second Coupling | Typically requires a more active catalyst system (e.g., Pd(dppf)Cl₂) and potentially higher temperatures to activate the C-Br bond. | The remaining bromo- group would require more forcing conditions for the second coupling. | The second coupling at the remaining bromine atom would require similar or more forcing conditions as the first. |
| Reported Yields (Illustrative) | Yields for the first coupling are generally high (often >80%). The overall yield for the two-step sequence is dependent on both steps. | High yields for the first coupling are common (>90%). | Yields for mono-arylation can be variable and highly dependent on the substrate and conditions. |
| Stability | Generally stable, though protodeboronation can be a side reaction under basic conditions.[1] | Similar stability to the bromo-analog, with the C-I bond being more susceptible to reduction. | Stable, but the presence of two reactive sites can lead to side reactions if not controlled. |
Note: The yields are illustrative and highly dependent on the specific substrates, catalyst, ligands, base, and solvent system used. Direct head-to-head comparative studies under identical conditions are limited in the literature.
Cost-Benefit Analysis
The choice of a building block in drug discovery and development is a balance between cost, efficiency, and the desired molecular complexity.
Table 2: Cost Comparison of Dihalogenated Phenylboronic Acids
| Compound | Supplier Example & Price (USD) | Cost per Gram (USD) |
| This compound | Biotuva Life Sciences (1g) - Price on request | - |
| 4-Iodo-2,5-difluorophenylboronic acid | Advanced ChemBlocks (Custom Quote) | - |
| 2,5-Dibromophenylboronic acid | ChemUniverse (1g) - $62.00 | 62.00 |
| 3,5-Dibromophenylboronic acid | Sigma-Aldrich (5g) - $134.00 | 26.80 |
| 4-Bromophenylboronic acid | Tokyo Chemical Industry (5g) - $86.00 | 17.20 |
| 4-Iodophenylboronic acid | Chem-Impex (5g) - $148.22 | 29.64 |
Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes to provide a general cost comparison.
Benefits of this compound:
-
High Selectivity: The well-defined reactivity difference between the boronic acid and the bromine atom allows for predictable and selective sequential couplings, leading to cleaner reactions and simpler purification.
-
Fluorine Incorporation: The presence of two fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compound, which is highly desirable in drug design.[2]
-
Versatility: It serves as a versatile scaffold for the synthesis of complex, unsymmetrical multi-aryl structures.
Costs and Considerations:
-
Reagent Cost: While direct price comparison is challenging due to the specialized nature of the compound, it is generally expected to be more expensive than simpler, non-fluorinated, or mono-halogenated analogues.
-
Two-Step Process: A sequential coupling strategy inherently involves two separate reaction steps, which can increase the overall synthesis time and resource allocation compared to a one-pot approach.
-
Catalyst and Ligand Cost: The second coupling step at the less reactive bromide site may require more expensive and specialized palladium catalysts and ligands to achieve high yields.
Experimental Protocols
General Experimental Workflow for Sequential Suzuki-Miyaura Coupling
The following is a generalized protocol for a two-step sequential Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of specific parameters is crucial for each unique set of substrates.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Detailed Methodologies:
Step 1: First Suzuki-Miyaura Coupling (at the Boronic Acid Site)
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), the first aryl halide (Aryl-X, where X is typically I or Br, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the consumption of the boronic acid is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated intermediate.
Step 2: Second Suzuki-Miyaura Coupling (at the Bromine Site)
-
To an oven-dried Schlenk tube, add the mono-arylated intermediate from Step 1 (1.0 eq), the second arylboronic acid (1.2 eq), a more active palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a stronger base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 100-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final unsymmetrical di-arylated product.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The unique structural motifs accessible through this compound are of significant interest in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The ability to synthesize complex, unsymmetrical molecules allows for the fine-tuning of inhibitor binding to the kinase active site, potentially leading to increased potency and selectivity.
One such important signaling pathway is the Fibroblast Growth Factor Receptor (FGFR) pathway, which is often implicated in cell proliferation, differentiation, and angiogenesis.[3][4] Aberrant FGFR signaling is a known driver in various cancers.
References
comparative study of palladium catalysts with 4-Bromo-2,5-difluorophenylboronic acid
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-Bromo-2,5-difluorophenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The use of fluorinated building blocks, such as this compound, is of significant interest in the development of pharmaceuticals and advanced materials due to the unique properties conferred by fluorine atoms.[2][3] However, the electronic nature of polyfluorinated phenylboronic acids can present challenges, including the potential for protodeboronation.[1][3] The choice of an appropriate palladium catalyst is therefore critical to achieving high yields and reaction efficiency.[4]
This guide provides a comparative overview of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data from related couplings.
Comparative Performance of Palladium Catalysts
The selection of the palladium source, ligand, base, and solvent system is crucial for optimizing the Suzuki-Miyaura coupling. The following table summarizes the performance of different palladium catalysts in reactions involving fluorinated phenylboronic acids. While the data may not exclusively feature this compound, the conditions are highly relevant and provide a strong basis for catalyst selection.
| Palladium Source/Precatalyst | Ligand | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 4-Bromopyridine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | dppf | 4-Chloropyridine | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| XPhos Palladacycle G2 | XPhos | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | High |
| 3% Pd/C | None | 4-Bromoanisole | K₃PO₄ | H₂O | 100 | 0.17 | 88 |
| G-COOH-Pd-10 (heterogeneous) | None | 1-Bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 |
| PdCl₂ | Ligand-free | 5-Bromosalicylic Acid | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98 |
Note: The data presented is compiled from various sources and serves as a general performance benchmark. Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies.[3]
Detailed Experimental Protocols
The following is a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. This protocol should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Framework for Catalyst Selection
The choice of a palladium catalyst is a critical step that depends on several factors. The following diagram outlines a logical approach to selecting an appropriate catalyst system.
Caption: A decision-making framework for selecting a palladium catalyst for Suzuki-Miyaura coupling.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-2,5-difluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Bromo-2,5-difluorophenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, synthesized from established safety protocols for halogenated organic compounds and boronic acids.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process involves neutralization of the acidic boronic acid moiety followed by disposal as halogenated chemical waste.
Materials Needed:
-
Sodium bicarbonate (baking soda) or another mild base.
-
pH indicator strips or a calibrated pH meter.
-
Stir bar and stir plate.
-
Appropriately labeled hazardous waste container for halogenated organic solids.
-
Beaker large enough to comfortably contain and stir the mixture.
-
Deionized water.
Procedure:
-
Preparation: In a designated chemical fume hood, place the container with the this compound waste. If it is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) to facilitate neutralization.
-
Dilution: Slowly add deionized water to the solution while stirring to create a dilute aqueous solution. This helps to control the rate of reaction during neutralization.
-
Neutralization: Gradually add a mild base, such as sodium bicarbonate, to the stirring solution. Boronic acids are weakly acidic, and a mild base is sufficient for neutralization[3]. The use of a strong base is not recommended as it can lead to a rapid and exothermic reaction.
-
pH Monitoring: Continuously monitor the pH of the solution using pH strips or a pH meter. Continue adding the base in small portions until the pH of the solution is neutral (between 6.0 and 8.0)[4][5].
-
Waste Segregation: Once neutralized, the resulting solution or slurry contains a halogenated organic compound. This material must be disposed of as hazardous waste. It should be placed in a clearly labeled waste container designated for "Halogenated Organic Waste"[6][7][8]. Do not mix with non-halogenated waste.
-
Container Labeling: Ensure the hazardous waste container is properly labeled with the chemical name ("Neutralized this compound") and the appropriate hazard warnings.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. laballey.com [laballey.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Lab methods [zoology.ubc.ca]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Essential Safety and Operational Guide for 4-Bromo-2,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,5-difluorophenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it is classified as an irritant.[1][2][3][4]
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 1989 standard. A face shield worn over safety glasses is required when there is a risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or nitrile gloves are recommended. Gloves should be inspected before each use and disposed of after contact with the chemical.[5] |
| Body Protection | Laboratory Coat | A Nomex® or similar flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[5] |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot (closed toe and heel).[5][6] |
| Respiratory Protection | Respirator | Use of a respirator is required if engineering controls (like a fume hood) are not sufficient to maintain exposure below permissible limits. Annual medical evaluations and fit testing are necessary for respirator users.[3][5] |
Experimental Protocol: Safe Handling Procedure
All handling of this compound, whether in solid or solution form, must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Handling Guide:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Handle the solid material carefully to minimize dust generation.[3]
-
Use a spatula or other appropriate tool for transfers.
-
Weigh the required amount in a tared container within the fume hood.
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure the process is well-contained to avoid splashes.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of gloves and any other contaminated disposable PPE.
-
Contaminated clothing should be removed immediately and washed before reuse.[1][3]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Waste Collection:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as the first rinseate from cleaning glassware, must be collected in a designated and properly labeled hazardous waste container for liquids.[7]
-
Segregate this waste from incompatible materials such as strong oxidizing agents.[8]
Container Decontamination and Disposal:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]
-
Collect Rinseate: All rinseate must be collected and disposed of as liquid hazardous waste.[7]
-
Final Disposal: After triple rinsing and allowing the container to dry completely in a well-ventilated area (like the back of a fume hood), deface the original label. The clean container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[7]
Spill Management:
-
Small Spills (within a fume hood):
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad).[1][7]
-
Carefully sweep or vacuum the absorbed material and place it into a sealed and labeled hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[7]
-
-
Large Spills (or spills outside a fume hood):
Workflow Diagrams
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




